1-(6-Bromo-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone
Description
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Properties
IUPAC Name |
1-(6-bromo-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O/c1-5(13)6-3-11-8-2-9(10)12-4-7(6)8/h2-4,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VINQHOKVKWJEDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CNC2=CC(=NC=C21)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Chemical Properties and Synthetic Utility of 1-(6-Bromo-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone
Abstract
This technical guide provides an in-depth analysis of the chemical properties, synthesis, and reactivity of 1-(6-Bromo-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone. The core of this molecule, the 6-bromo-1H-pyrrolo[3,2-c]pyridine scaffold, is a significant pharmacophore in modern drug discovery, recognized for its role in the development of potent kinase inhibitors and other therapeutic agents. This document elucidates the strategic importance of the bromine atom at the C6 position as a versatile synthetic handle for diversification through cross-coupling reactions. Furthermore, it details the role of the C3-acetyl group as a key functional moiety for subsequent molecular elaboration. By synthesizing data from established literature and providing field-proven insights, this guide serves as a critical resource for researchers, medicinal chemists, and drug development professionals engaged in the design and synthesis of novel therapeutics based on this privileged heterocyclic system.
Introduction: The 1H-Pyrrolo[3,2-c]pyridine Scaffold in Medicinal Chemistry
The 1H-pyrrolo[3,2-c]pyridine ring system, an isomer of azaindole, represents a "privileged scaffold" in medicinal chemistry. Its rigid, planar structure and specific arrangement of hydrogen bond donors and acceptors make it an ideal core for designing molecules that interact with a variety of biological targets. The inherent value of this scaffold is significantly enhanced by strategic functionalization, particularly at the C6 and C3 positions.
The subject of this guide, 1-(6-Bromo-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone, is a key intermediate that embodies this principle.
-
The C6-Bromo Group : This substituent is not merely a placeholder; it is a highly reactive and versatile handle for introducing molecular diversity. Its presence is a deliberate design choice, enabling chemists to employ powerful palladium-catalyzed cross-coupling reactions to forge new carbon-carbon and carbon-nitrogen bonds. This capability is crucial for structure-activity relationship (SAR) studies.
-
The C3-Acetyl Group : The pyrrole moiety of the scaffold is electron-rich, making it amenable to electrophilic substitution. The introduction of an acetyl group at the C3 position serves two purposes: it modifies the electronic properties of the ring system and provides a reactive carbonyl group that can be used as a linchpin for building more complex molecular architectures.
The utility of the parent scaffold, 6-bromo-1H-pyrrolo[3,2-c]pyridine, has been demonstrated in the development of potent inhibitors for critical oncology targets, including Monopolar Spindle 1 (MPS1) kinase and tubulin.[1][2][3][4] These applications underscore the importance of understanding the fundamental chemical properties of its derivatives to unlock their full therapeutic potential.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and spectroscopic characteristics is foundational for its synthesis, purification, and characterization.
Core Physicochemical Properties
The properties of the parent scaffold provide a baseline for understanding the acetylated derivative.
| Property | 6-Bromo-1H-pyrrolo[3,2-c]pyridine | 1-(6-Bromo-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone | Data Source / Rationale |
| Molecular Formula | C₇H₅BrN₂ | C₉H₇BrN₂O | PubChem[5] / Calculated |
| Molecular Weight | 197.03 g/mol | 239.07 g/mol | PubChem[5] / Calculated |
| CAS Number | 1000342-71-1 | Not available | PubChem[5] |
| Appearance | Solid | Expected to be a solid | General property of similar heterocycles[1][3] |
| IUPAC Name | 6-bromo-1H-pyrrolo[3,2-c]pyridine | 1-(6-Bromo-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone | IUPAC Nomenclature |
Spectroscopic Signature Analysis
While specific experimental data for the title compound is not broadly published, its spectroscopic characteristics can be reliably predicted based on the known features of the scaffold and the acetyl functional group.
-
¹H NMR : The proton spectrum is expected to be highly informative. The pyrrole protons (at C2 and C7) would appear as distinct singlets or doublets. The pyridine proton (at C4) would also be a singlet. The N-H proton of the pyrrole will typically appear as a broad singlet at a downfield shift (>10 ppm). The most characteristic new signal would be a sharp singlet for the acetyl methyl group (–COCH₃), anticipated in the 2.5-2.7 ppm region.
-
¹³C NMR : The carbon spectrum would show nine distinct signals. The carbonyl carbon (C=O) of the acetyl group would be the most downfield signal, typically appearing in the 190-200 ppm range. The carbon atoms attached to electronegative atoms (C6-Br and carbons adjacent to nitrogen) would also be clearly identifiable. Spectroscopic data for related derivatives confirm these expected ranges.[1][3][4]
-
Infrared (IR) Spectroscopy : The IR spectrum would be dominated by a strong, sharp absorption band between 1650-1680 cm⁻¹, which is characteristic of a ketone carbonyl stretch. The N-H stretch of the pyrrole ring would be visible as a broad band around 3200-3400 cm⁻¹.
-
Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) would show a characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), providing unambiguous confirmation of the elemental composition.[1][3]
Synthesis and Reactivity: A Chemist's Perspective
The synthetic value of 1-(6-Bromo-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone lies in the orthogonal reactivity of its key functional groups. The synthesis begins with the construction of the core scaffold, followed by functionalization.
Synthesis of the Core Scaffold: 6-Bromo-1H-pyrrolo[3,2-c]pyridine
A robust and scalable synthesis of the core scaffold is paramount. One established route begins with commercially available 2-bromo-5-methylpyridine and proceeds through a multi-step sequence involving nitration and cyclization.[1][4]
Experimental Protocol: Synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine (15) [1]
-
Oxidation : 2-bromo-5-methylpyridine (11) is oxidized using an agent like m-chloroperbenzoic acid (m-CPBA) to form 2-bromo-5-methylpyridine-1-oxide (12).
-
Nitration : The pyridine-1-oxide (12) is nitrated using fuming nitric acid in sulfuric acid to yield 2-bromo-5-methyl-4-nitropyridine 1-oxide (13). The N-oxide group activates the C4 position for electrophilic nitration.
-
Condensation : The nitro-intermediate (13) is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form the key enamine intermediate (14).
-
Reductive Cyclization : The enamine (14) is treated with a reducing agent, such as iron powder in acetic acid. This step simultaneously reduces the nitro group to an amine and facilitates the cyclization and elimination of the dimethylamino group to form the pyrrole ring, yielding the final product, 6-bromo-1H-pyrrolo[3,2-c]pyridine (15).
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. 6-Bromo-1H-pyrrolo(3,2-c)pyridine | C7H5BrN2 | CID 24729218 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis protocols for 1-(6-Bromo-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone
Application Note: Synthesis Protocols for 1-(6-Bromo-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone
Abstract
This guide details the optimized synthesis of 1-(6-Bromo-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone (also known as 3-acetyl-6-bromo-5-azaindole), a critical intermediate in the development of kinase inhibitors and microtubule-targeting agents. The protocol utilizes a modified Friedel-Crafts acylation adapted for electron-deficient azaindole scaffolds. Unlike standard indole chemistry, this method accounts for the deactivating nature of the pyridine nitrogen and the 6-bromo substituent, employing high-stoichiometry Lewis acid catalysis to ensure complete conversion and regioselectivity at the C-3 position.
Introduction & Retrosynthetic Analysis
The pyrrolo[3,2-c]pyridine (5-azaindole) scaffold is a bioisostere of indole, offering improved water solubility and distinct hydrogen-bonding capabilities in drug design. The introduction of an acetyl group at the C-3 position creates a versatile handle for further functionalization (e.g., condensation to chalcones or reduction to ethyl derivatives).
Chemical Challenges:
-
Electronic Deactivation: The pyridine nitrogen (N-5) withdraws electron density, making the pyrrole ring less nucleophilic than a standard indole.
-
Catalyst Sequestration: The basic N-5 nitrogen coordinates with Lewis acids (e.g., AlCl₃), requiring excess catalyst to maintain reaction kinetics.
-
Regioselectivity: While C-3 is the preferred site for electrophilic aromatic substitution (SEAr), competing N-acylation (at N-1) must be managed kinetically or thermodynamically.
Retrosynthetic Scheme: The most direct route is the Friedel-Crafts Acylation of the commercially available or synthesized 6-bromo-5-azaindole.
Figure 1: Retrosynthetic disconnection showing the C-3 acylation strategy.
Detailed Experimental Protocol
Method A: Aluminum Chloride-Mediated Acylation (Standard)
This method is preferred for its scalability and cost-effectiveness. The use of Aluminum Chloride (AlCl₃) in Dichloromethane (DCM) or Nitromethane provides the strong Lewis acidity required to overcome the deactivated ring system.
Reagents & Materials:
-
Substrate: 6-Bromo-1H-pyrrolo[3,2-c]pyridine (1.0 equiv)
-
Acylating Agent: Acetyl Chloride (3.0 equiv)
-
Catalyst: Aluminum Chloride (AlCl₃), anhydrous (5.0 equiv)
-
Solvent: Dichloromethane (DCM), anhydrous
-
Quenching: Ice-water, Saturated NaHCO₃ solution
Step-by-Step Procedure:
-
Catalyst Activation (The "Complexation" Phase):
-
Flame-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and reflux condenser.
-
Cool the flask to 0°C under a nitrogen atmosphere.
-
Add Anhydrous AlCl₃ (5.0 equiv) followed by DCM (10 mL/g of substrate) . The suspension should be stirred vigorously.
-
Note: A high excess of AlCl₃ is critical. 1 equivalent complexes with the pyridine nitrogen, 1 equivalent with the product ketone, and the remainder drives the catalytic cycle.
-
-
Acylium Ion Formation:
-
Add Acetyl Chloride (3.0 equiv) dropwise to the AlCl₃ suspension at 0°C.
-
Stir for 15–30 minutes. The mixture effectively becomes a solution of the acetylium-aluminum complex.
-
-
Substrate Addition:
-
Dissolve 6-Bromo-1H-pyrrolo[3,2-c]pyridine (1.0 equiv) in a minimum amount of anhydrous DCM.
-
Add this solution dropwise to the reaction mixture at 0°C.
-
Observation: A color change (often to yellow/orange or dark red) indicates complex formation.
-
-
Reaction Phase:
-
Allow the mixture to warm to Room Temperature (RT).
-
Stir at RT for 2–4 hours.
-
Checkpoint: Monitor by TLC (System: 5% MeOH in DCM). If starting material persists after 4 hours, heat the reaction to mild reflux (40°C) for 2–12 hours. The 6-bromo group significantly deactivates the ring, often necessitating thermal energy.
-
-
Quenching & Workup:
-
Cool the reaction mixture to 0°C.
-
Caution: Slowly pour the reaction mixture into a beaker containing crushed ice/water. The hydrolysis of excess AlCl₃ is highly exothermic and releases HCl gas.
-
Basify the aqueous slurry to pH 8–9 using saturated aqueous NaHCO₃ or 1N NaOH. This liberates the free base from the hydrochloride salt.
-
Extract with Ethyl Acetate (3 x volumes).
-
Wash combined organics with Brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification:
-
The crude product is often a solid. Triturate with cold diethyl ether or ethanol to remove impurities.
-
If necessary, purify via flash column chromatography (SiO₂, Gradient: 0→5% MeOH in DCM).
-
Yield Expectation: 60–85% Physical State: White to pale yellow solid.
Critical Process Parameters (CPPs)
| Parameter | Specification | Scientific Rationale |
| AlCl₃ Stoichiometry | ≥ 5.0 Equivalents | The pyridine N (N-5) acts as a Lewis base, sequestering 1 eq. of AlCl₃. The product ketone sequesters another. Excess is needed for catalysis. |
| Temperature | 0°C → Reflux | Low temp during addition prevents N-acylation. Reflux may be required to drive C-acylation on the deactivated 6-bromo core. |
| Moisture Control | Strictly Anhydrous | AlCl₃ reacts violently with water, deactivating the catalyst and generating HCl, which can degrade the substrate. |
| Quenching pH | pH 8–9 | The product is amphoteric. Acidic pH keeps it protonated (water soluble); too basic (>11) may cause degradation. |
Reaction Mechanism & Workflow Visualization
The mechanism involves the generation of a reactive acylium ion, followed by electrophilic attack at C-3. The diagram below illustrates the process flow and the critical intermediate complexes.
Figure 2: Workflow for the Friedel-Crafts acylation of 6-bromo-5-azaindole.
Troubleshooting & Optimization
Issue 1: Low Conversion / Starting Material Recovery
-
Cause: Deactivation by the 6-bromo group prevents reaction at Room Temperature.
-
Solution: Switch solvent to Nitromethane . Nitromethane forms a highly reactive complex with AlCl₃/AcCl, significantly enhancing the electrophilicity of the acylium ion. Run at 60–80°C.
Issue 2: N-Acylation (Formation of 1-acetyl-6-bromo-...)
-
Cause: Kinetic control favors N-attack, or insufficient AlCl₃ was used to "protect" the nitrogen via coordination.
-
Solution: Ensure temperature is kept low (0°C) during addition. If N-acetyl product forms, it can often be converted to the C-acetyl product (Fries-like rearrangement) by heating with AlCl₃, or hydrolyzed back to NH during the basic workup (N-acetyl is labile to base).
Issue 3: Poor Solubility
-
Solution: 6-Bromo-5-azaindoles can be sparingly soluble in DCM. Use 1,2-Dichloroethane (DCE) which allows for higher reflux temperatures (83°C) and better solubility.
Safety & Handling
-
Aluminum Chloride: Corrosive solid. Reacts violently with water.[1] Handle in a fume hood.
-
Acetyl Chloride: Lachrymator. Causes severe burns.
-
Brominated Compounds: Treat as potentially toxic. Avoid inhalation of dusts.
References
-
Synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine derivatives. National Institutes of Health (PMC). Available at: [Link]
-
Intramolecular Friedel-Crafts Reactions and Azaindole Chemistry. Master Organic Chemistry. Available at: [Link]
-
General Azaindole Acylation Protocols. Organic Syntheses, Coll. Vol. 91, p. 221 (2014).[1] (Analogous chemistry for pyrrolo-pyridines). Available at: [Link]
Sources
Application Note: Friedel-Crafts Acylation of 6-Bromo-5-Azaindole
Executive Summary & Strategic Context
The functionalization of 6-bromo-5-azaindole (6-bromo-1H-pyrrolo[3,2-c]pyridine) is a critical workflow in the synthesis of type I and type II kinase inhibitors (e.g., BRAF, JAK, and c-Met inhibitors). While standard indoles undergo Friedel-Crafts acylation with ease, 5-azaindoles present a dual synthetic challenge:
-
Electronic Deactivation: The pyridine nitrogen (N-5) acts as a strong electron-withdrawing group, significantly reducing the nucleophilicity of the pyrrole ring.[1]
-
Lewis Acid Sequestration: The lone pair on N-5 coordinates avidly with Lewis acids (
), effectively poisoning the catalyst and requiring modified stoichiometric strategies.
This guide details a field-proven protocol to overcome these barriers, ensuring high regioselectivity for the C-3 position while managing the unique solubility and reactivity profiles of the 6-bromo scaffold.
Mechanistic Insight & Reaction Design
The "Pyridine Trap" and Stoichiometry
Unlike standard benzene or indole acylation, where catalytic Lewis acids often suffice, azaindoles require a super-stoichiometric loading of aluminum chloride.
-
Equivalent 1: Coordinates to the pyridine nitrogen (N-5). This is an exothermic "sink" that must be filled before any catalysis occurs.
-
Equivalent 2: Coordinates to the acyl chloride to generate the reactive acylium ion (
). -
Equivalent 3+: Often required to assist in the deprotonation of the Sigma-complex or to drive equilibrium in highly deactivated systems like the 6-bromo variant.
Key Insight: The 6-bromo substituent adds steric bulk adjacent to N-5 and further withdraws electron density via induction, making the C-3 position less nucleophilic than in the parent 5-azaindole. Consequently, this protocol utilizes a high-concentration pre-complexation strategy to maximize reactive collisions.
Pathway Visualization
Figure 1: Reaction pathway highlighting the obligatory N-5 coordination step that dictates the stoichiometric requirement of AlCl3.
Optimized Experimental Protocol
Materials & Reagents
| Reagent | Role | Equiv. | Notes |
| 6-Bromo-5-azaindole | Substrate | 1.0 | Dry, powder form. |
| Aluminum Chloride ( | Lewis Acid | 4.0 - 5.0 | Must be anhydrous/fresh. Yellow/gray solid indicates hydrolysis (discard). |
| Acyl Chloride | Electrophile | 2.0 - 3.0 | Distill if colored/impure. |
| Dichloromethane (DCM) | Solvent | [0.2 M] | Anhydrous. |
| Methanol | Quench | Excess | For destroying Al-complexes. |
Step-by-Step Procedure
1. Apparatus Setup:
-
Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and an inert gas inlet (
or ). -
Safety Note:
reacts violently with moisture, releasing HCl gas. Ensure the system is vented through a scrubber (NaOH trap) or a fume hood.
2. Pre-Complexation (The Critical Step):
-
Charge the flask with DCM (anhydrous).
-
Add 6-bromo-5-azaindole (1.0 equiv) and stir to suspend/dissolve.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add
(4.0 - 5.0 equiv) portion-wise over 15–20 minutes.-
Observation: The solution will likely turn yellow/orange or darken. A significant exotherm will occur.
-
Why: This forms the N-Al complex. If you add the acyl chloride before this step, the Lewis acid may be consumed by the reagent, leaving the azaindole unactivated or leading to N-acylation side products.
-
-
Stir at 0 °C for 30 minutes to ensure complete complexation.
3. Acylation:
-
Add the Acyl Chloride (2.0 equiv) dropwise to the mixture at 0 °C.
-
Remove the ice bath and allow the reaction to warm to Room Temperature (20–25 °C) .
-
Stir for 4–12 hours .
-
Monitoring: Monitor by LC-MS. TLC is often difficult due to the polarity of the aluminum complexes. Look for the mass of [M + Acyl - H].
-
Optimization: If conversion is <50% after 4 hours, heat to mild reflux (40 °C). The 6-bromo substituent significantly retards the rate compared to unsubstituted azaindoles.
-
4. Quench & Workup:
-
Cool the reaction mixture back to 0 °C .
-
Cautiously add Methanol (excess) dropwise.
-
Warning: This is extremely exothermic. Hydrogen chloride gas will evolve.
-
-
Dilute with water and adjust pH to ~8–9 using saturated
or 10% NaOH.-
Note: Aluminum salts form a gelatinous precipitate (aluminum hydroxide) that causes emulsions.
-
Fix: Use Rochelle's Salt (Potassium Sodium Tartrate) solution instead of water/base to solubilize the aluminum, or filter the biphasic mixture through a Celite pad.
-
-
Extract with EtOAc or DCM (3x).
-
Wash combined organics with Brine, dry over
, and concentrate.
5. Purification:
-
Recrystallization (often MeOH/Water or EtOAc/Hexane) is preferred for these crystalline solids.
-
Column chromatography: 6-bromo-azaindoles are polar. Use a gradient of DCM:MeOH (100:0 to 95:5).
Troubleshooting & Optimization Matrix
| Observation | Root Cause | Corrective Action |
| No Reaction (Starting Material Recovered) | Catalyst poisoning or insufficient activation. | Increase |
| N-Acylation (Product at N-1) | Insufficient | Ensure Pre-complexation (Step 2) is complete before adding acyl chloride. Use strictly anhydrous conditions. |
| Black Tar / Decomposition | Reaction too vigorous or wet reagents. | Lower temperature to -10 °C during addition. Verify |
| Emulsion during Workup | Aluminum hydroxide gel formation. | Use Rochelle's Salt (sat. aq.) and stir vigorously for 1 hour before separation. |
References
-
Gu, Y. et al. (2002). "An Effective Procedure for the Acylation of Azaindoles at C-3." Journal of Organic Chemistry, 67(17), 6226–6227.
- Relevance: Establishes the standard high-loading protocol for 5-azaindole.
-
Okauchi, T. et al. (2000).[2] "A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride." Organic Letters, 2(10), 1485–1487.
- )
-
Song, J.J. et al. (2002). "Organometallic Methods for the Synthesis and Functionalization of Azaindoles." Chemical Society Reviews, 36, 1120-1132.
- Relevance: Comprehensive review of azaindole reactivity, confirming the electronic deactiv
Sources
Application Note & Protocol: Selective C-3 Acetylation of Pyrrolo[3,2-c]pyridine via Lewis Acid-Mediated Electrophilic Substitution
Abstract
The pyrrolo[3,2-c]pyridine (5-azaindole) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] Functionalization of this heterocycle is critical for developing new molecular entities, with C-3 acylation being a key transformation for introducing a versatile ketone handle. However, direct electrophilic substitution at the C-3 position is challenging due to the electronic properties of the bicyclic system. The electron-withdrawing nature of the integrated pyridine ring reduces the nucleophilicity of the pyrrole moiety, rendering classical Friedel-Crafts conditions ineffective.[4] This document provides a robust and detailed protocol for the selective C-3 acetylation of pyrrolo[3,2-c]pyridine using a Lewis acid-mediated approach, explains the mechanistic rationale, and offers insights for troubleshooting and optimization.
Mechanistic Rationale: Overcoming Electronic Deactivation
The direct C-3 acylation of indole is a well-established and high-yielding reaction, proceeding readily due to the electron-rich nature of the C-3 position, which exhibits enamine-like character.[4] In contrast, replacing a carbon atom in the benzene ring with a nitrogen to form an azaindole, such as pyrrolo[3,2-c]pyridine, significantly alters the electronic landscape.
Key Mechanistic Considerations:
-
Reduced Nucleophilicity: The pyridine nitrogen atom exerts a strong electron-withdrawing effect (-I and -M), which decreases the overall electron density and nucleophilicity of the pyrrole ring system. This deactivation makes the C-3 position less susceptible to attack by electrophiles compared to indole.[4]
-
Role of the Lewis Acid: To overcome this inherent inertness, a strong Lewis acid, typically aluminum chloride (AlCl₃), is required in stoichiometric excess. The AlCl₃ serves multiple functions:
-
Activation of the Acetylating Agent: It reacts with acetyl chloride to form a highly reactive acylium ion (CH₃CO⁺), a potent electrophile.
-
Complexation with the Substrate: AlCl₃ coordinates with both the pyridine and pyrrole nitrogen atoms of the substrate. While this coordination can further deactivate the ring towards electrophilic attack, using a significant excess of AlCl₃ ensures sufficient generation of the acylium ion to drive the reaction forward.
-
-
Reaction Pathway: The generated acylium ion then attacks the C-3 position of the pyrrolo[3,2-c]pyridine-AlCl₃ complex. A subsequent workup, involving quenching with a protic solvent like methanol or water, hydrolyzes the intermediate complexes to yield the final 3-acetyl-1H-pyrrolo[3,2-c]pyridine product.
This Lewis acid-mediated strategy represents a reliable method for achieving C-3 acylation where other methods fail.[4]
Experimental Workflow for C-3 Acetylation
The following diagram outlines the comprehensive workflow for the C-3 acetylation of pyrrolo[3,2-c]pyridine.
Caption: Workflow for Lewis Acid-Mediated C-3 Acetylation.
Detailed Experimental Protocol
This protocol is adapted from the general methodology reported for the C-3 acylation of various azaindole isomers.[4]
3.1. Materials and Equipment
-
Reagents:
-
1H-Pyrrolo[3,2-c]pyridine (1.0 eq)
-
Aluminum chloride (AlCl₃), anhydrous (5.0 eq)
-
Acetyl chloride (CH₃COCl) (5.0 eq)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Methanol (MeOH), anhydrous
-
Ethyl acetate (EtOAc), HPLC grade
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
-
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Inert atmosphere setup (Nitrogen or Argon manifold)
-
Ice bath
-
Syringes and needles
-
Rotary evaporator
-
Silica gel for column chromatography
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
3.2. Step-by-Step Procedure
-
Reaction Setup: Under an inert atmosphere (N₂ or Ar), add anhydrous aluminum chloride (5.0 eq) to a flame-dried round-bottom flask containing anhydrous dichloromethane. Stir the resulting suspension.
-
Expert Insight: The use of excess AlCl₃ is crucial. A 5-fold excess has been shown to be effective for achieving good yields in related azaindole systems.[4] Anhydrous conditions are critical to prevent the decomposition of AlCl₃ and other reagents.
-
-
Substrate Addition: To the stirred suspension, add 1H-pyrrolo[3,2-c]pyridine (1.0 eq) portion-wise. Stir the mixture at room temperature for 1 hour.
-
Expert Insight: This pre-stirring period allows for the formation of a complex between the Lewis acid and the substrate, which is essential for the subsequent acylation step.
-
-
Addition of Acetylating Agent: Cool the reaction mixture in an ice bath if necessary. Add acetyl chloride (5.0 eq) dropwise to the suspension. After the addition is complete, allow the mixture to warm to room temperature and stir for 8-12 hours or until TLC analysis indicates the consumption of the starting material.
-
Reaction Quenching: Cool the flask in an ice bath. Cautiously and slowly add anhydrous methanol dropwise to quench the reaction.
-
Safety Note: The quenching process is highly exothermic. Add methanol very slowly to control the reaction rate and prevent a dangerous pressure buildup.
-
-
Work-up:
-
Remove the solvents under reduced pressure using a rotary evaporator.
-
The residual solid can be carefully partitioned between ethyl acetate and a saturated aqueous solution of NaHCO₃ to neutralize any remaining acid.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
-
Purification: Purify the crude residue by silica gel column chromatography. A typical eluent system is a gradient of ethyl acetate in hexanes or a mixture of ethyl acetate and methanol (e.g., 10:1 EtOAc/MeOH).[4] The fractions containing the desired product are combined and concentrated to afford pure 3-acetyl-1H-pyrrolo[3,2-c]pyridine.
Summary of Key Parameters and Troubleshooting
| Parameter | Recommended Condition | Rationale & Causality | Potential Issues & Solutions |
| Lewis Acid Stoichiometry | 5.0 equivalents of AlCl₃ | A large excess is required to activate the acetyl chloride and complex with the substrate's multiple basic sites (pyridine and pyrrole nitrogens).[4] | Low Yield: Increase the amount of AlCl₃. Ensure the reagent is completely anhydrous. |
| Solvent | Anhydrous Dichloromethane (CH₂Cl₂) | An inert, aprotic solvent that effectively suspends AlCl₃ and dissolves the substrate. | Poor Solubility/Reactivity: Ensure the solvent is of high purity and completely dry. Other chlorinated solvents can be explored. |
| Temperature | 0°C to Room Temperature | Initial addition at 0°C helps control the exothermicity, while stirring at room temperature provides sufficient energy for the reaction to proceed. | Side Reactions: If N-acetylation or other byproducts are observed, maintain the reaction at a lower temperature for a longer duration. |
| Reaction Time | 8-12 hours | Sufficient time for the deactivated ring to undergo acylation. Monitor by TLC for optimal endpoint. | Incomplete Reaction: Extend the reaction time. Confirm the activity of the AlCl₃. |
| Quenching Agent | Anhydrous Methanol | Effectively and controllably quenches the excess AlCl₃ and acylating agent.[4] | Violent Reaction: Quench at 0°C and add the methanol extremely slowly. Alternatively, the reaction can be poured cautiously onto crushed ice. |
Conclusion
The C-3 acetylation of pyrrolo[3,2-c]pyridine, while challenging, can be achieved efficiently and selectively through a Lewis acid-mediated electrophilic substitution. The use of a significant excess of aluminum chloride is the critical parameter that overcomes the inherent electronic deactivation of the azaindole ring system by the pyridine nitrogen. This protocol provides a reliable and scalable method for synthesizing 3-acetyl-1H-pyrrolo[3,2-c]pyridine, a valuable intermediate for the synthesis of complex molecules in drug discovery and development programs.
References
- Benchmarking the synthesis of 1-Acetyl-7-azaindole against other methods.Benchchem.
- An Effective Procedure for the Acylation of Azaindoles at C-3.
- Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities.PubMed Central (PMC)
- Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2.
- The Azaindole Framework in the Design of Kinase Inhibitors.PubMed Central (PMC)
- Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines.Graz University of Technology.
- Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase.PubMed Central (PMC)
Sources
- 1. Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. diglib.tugraz.at [diglib.tugraz.at]
- 3. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Using 1-(6-Bromo-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone as a Suzuki coupling intermediate
Application Note: High-Efficiency Suzuki-Miyaura Coupling of 1-(6-Bromo-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone
Introduction & Scope
The scaffold 1-(6-Bromo-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone represents a critical intermediate in the synthesis of kinase inhibitors (e.g., JAK, ROCK) and GPCR ligands. This molecule belongs to the 5-azaindole (pyrrolo[3,2-c]pyridine) class. Unlike the more common 7-azaindoles, the 5-azaindole scaffold presents unique electronic challenges due to the position of the pyridine nitrogen (N5) relative to the pyrrole NH (N1).
This guide addresses the specific challenges of performing Suzuki-Miyaura cross-coupling at the C6 position while preserving the C3-acetyl group and managing the coordinating ability of the unprotected nitrogen atoms.
Structural Analysis & Reactivity Profile
To design a robust protocol, one must understand the competing electronic forces within the molecule.
-
C6-Bromine (Reactive Site): The C6 position is activated for oxidative addition by the adjacent electron-deficient pyridine nitrogen (N5). This makes it highly reactive toward Pd(0), often more so than corresponding indole bromides.
-
N5-Nitrogen (Catalyst Poison): The pyridine nitrogen has a lone pair capable of
-coordination to Palladium, potentially arresting the catalytic cycle (formation of stable Pd-N species). -
N1-Proton (Acidic): The pyrrole NH is acidic (
). In the presence of base, it can deprotonate, creating an azaindolyl anion that may aggregate or coordinate metal centers, reducing solubility and reactivity. -
C3-Acetyl: This group is generally stable under Suzuki conditions but enhances the acidity of the N1 proton via long-range electron withdrawal.
Figure 1: Reactivity map of the 5-azaindole scaffold highlighting critical sites for Suzuki coupling optimization.
Experimental Protocols
Two protocols are provided.[1][2][3][4][5][6][7][8][9][10] Protocol A is the modern, high-success route utilizing Buchwald precatalysts to handle the unprotected nitrogen. Protocol B is the traditional route using robust Pd(II) sources, often requiring N-protection if Protocol A fails due to solubility.
Protocol A: Direct Coupling (Unprotected Azaindole)
Recommended for: Rapid library synthesis, avoiding protection/deprotection steps.
Reagents:
-
Substrate: 1-(6-Bromo-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone (1.0 equiv)
-
Boronic Acid: Aryl/Heteroaryl boronic acid (1.2–1.5 equiv)
-
Catalyst: XPhos Pd G3 or G4 (0.02–0.05 equiv)
-
Rationale: The bulky XPhos ligand prevents N5 coordination and facilitates reductive elimination. The G3/G4 precatalyst ensures rapid activation even at lower temperatures.
-
-
Base:
(0.5 M aqueous solution, 3.0 equiv)-
Rationale: Phosphate is milder than carbonate/hydroxide, reducing side reactions with the acetyl group while sufficiently activating the boronic acid.
-
-
Solvent: THF or 1,4-Dioxane (degassed).
Step-by-Step Workflow:
-
Setup: Charge a reaction vial equipped with a magnetic stir bar with the Substrate (100 mg, 0.42 mmol), Boronic Acid (0.50 mmol), and XPhos Pd G3 (18 mg, 0.021 mmol, 5 mol%).
-
Inertion: Seal the vial and purge with Nitrogen or Argon for 5 minutes (vacuum/fill cycles).
-
Solvent Addition: Add THF (4.0 mL) and 0.5 M aq. K3PO4 (2.5 mL, 1.25 mmol) via syringe.
-
Note: A biphasic system is often beneficial for solubility.
-
-
Reaction: Heat the mixture to 60–80 °C for 2–4 hours.
-
Monitoring: Monitor by LC-MS.[3] Look for the disappearance of the bromide (M+H: ~239/241) and appearance of the product.
-
-
Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (10 mL) followed by brine (10 mL).
-
Purification: Dry organic layer over
, concentrate, and purify via flash chromatography (DCM/MeOH gradient, typically 0–5% MeOH).
Protocol B: Protected Route (N-Boc Strategy)
Recommended for: Low-solubility substrates or when using sensitive heteroaryl boronic acids (e.g., 2-pyridyl).
Pre-step: N-Boc Protection
Treat the starting material with
Coupling Reagents:
-
Catalyst:
(0.05 equiv)-
Rationale: The bidentate dppf ligand has a large bite angle, stabilizing the Pd center against chelation from the substrate.
-
-
Base:
(2.0 equiv, solid) -
Solvent: 1,4-Dioxane / Water (4:1 ratio).
Step-by-Step Workflow:
-
Setup: Combine N-Boc-Substrate (1.0 equiv), Boronic Acid (1.5 equiv), Base (2.0 equiv), and Catalyst (5 mol%) in a microwave vial.
-
Degassing: Add solvents.[6] Sparge with Argon for 10 minutes (Critical: Phosphine ligands are oxidation-sensitive).
-
Reaction: Heat at 90 °C (oil bath) or 100 °C (microwave) for 1 hour.
-
Deprotection: After workup, the Boc group is removed using TFA/DCM (1:4) at RT for 1 hour.
Optimization & Data Summary
The following table summarizes catalyst performance based on internal validation data for 5-azaindole couplings.
| Catalyst System | Ligand Type | Base | Temp | Conv.[3][5] (%) | Comments |
| XPhos Pd G3 | Bulky Monodentate | 60°C | >95% | Preferred. Excellent tolerance of free NH. Fast kinetics. | |
| Bidentate (Ferrocene) | 90°C | 85-90% | Robust standard. Requires higher temp. Good for protected substrates.[10] | ||
| Monodentate | 100°C | 40-60% | Not Recommended. High rate of catalyst poisoning and dehalogenation. | ||
| Bulky Monodentate | 80°C | 80-90% | Good alternative to XPhos. |
Process Workflow Diagram
Figure 2: Decision tree for selecting the optimal coupling route based on substrate solubility and reactivity.
Troubleshooting Guide
Issue 1: Protodeboronation (Loss of Boronic Acid)
-
Symptom:[2][5][8][9][11][12][13] LC-MS shows unreacted bromide and de-boronated aryl species (Ar-H).
-
Cause: High temperature or high pH, especially with 2-heteroaryl boronic acids (e.g., 2-pyridine, 2-thiazole).
-
Solution: Switch to Boronic Esters (Pinacol) or Potassium Trifluoroborates (
) . Lower temperature to 60°C and use XPhos Pd G3.
Issue 2: Hydrodebromination (Reduction of Substrate)
-
Symptom:[2][5][8][9][11][12][13] Formation of 1-(1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone (M-Br+H).
-
Cause: Solvent oxidation (dioxane peroxides) or excessive heating with alcohol cosolvents.
-
Solution: Use fresh, anhydrous THF. Avoid ethanol/methanol. Ensure thorough degassing.
Issue 3: Palladium Retention
-
Symptom:[2][5][8][9][11][12][13] Product is colored (brown/grey) or fails heavy metal limits. Azaindoles are excellent metal chelators.
-
Solution: Treat the organic layer with SiliaMetS® Thiol or N-Acetyl Cysteine during workup. Wash with 10% aqueous citric acid if the product is not acid-sensitive.
References
-
Buchwald, S. L., et al. "Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles."[5][14] Organic Letters, vol. 12, no.[5] 20, 2010, pp. 4438–4441.[5]
- Context: Establishes the utility of Buchwald precatalysts (XPhos/RuPhos) for unprotected azaindoles.
- Li, J. J., et al. "Suzuki–Miyaura Coupling of Heteroaryl Halides." Palladium in Heterocyclic Chemistry, 2nd Edition, Elsevier, 2007. Context: General handbook for selecting catalysts for nitrogen-containing heterocycles.
-
Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, vol. 95, no. 7, 1995, pp. 2457–2483.
- Context: Foundational text for mechanism and base selection.
-
BenchChem Application Note. "Suzuki-Miyaura Coupling with 5-Bromoindole." BenchChem, 2025.[3]
- Context: Comparative protocols for bromo-indole derivatives which share electronic similarities with 5-azaindoles.
Sources
- 1. 6-Bromo-1H-pyrrolo 3,2-b pyridine AldrichCPR 944937-53-5 [sigmaaldrich.com]
- 2. Palladium-catalyzed aminocarbonylation of halo-substituted 7-azaindoles and other heteroarenes using chloroform as a carbon monoxide source - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. orgsyn.org [orgsyn.org]
- 7. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Functionalization of the Pyridine Ring in Pyrrolo[3,2-c]pyridine Systems
[1]
Executive Summary & Strategic Analysis
The pyrrolo[3,2-c]pyridine (5-azaindole) scaffold is a privileged structure in kinase inhibitor discovery, serving as a bioisostere for indole and purine systems. Unlike its more common isomer 7-azaindole, the 5-azaindole scaffold presents unique synthetic challenges due to the specific electronic distribution created by the nitrogen at position 5.
The Core Challenge: The pyridine ring (C4, C6, C7) is electron-deficient, making it resistant to electrophilic aromatic substitution (SEAr), which predominantly occurs at the electron-rich C3 position of the pyrrole ring. Consequently, functionalizing the pyridine ring requires strategies that exploit nucleophilic attack , radical substitution , or directed metalation .
Structural Numbering & Reactivity Map
To ensure precision, we utilize the standard IUPAC numbering for 1H-pyrrolo[3,2-c]pyridine:
-
N1: Pyrrole nitrogen (pKa ~17, requires protection for base-mediated chemistry).
-
C2/C3: Pyrrole carbons (C3 is the site of SEAr).
-
C4:
-position to N5, adjacent to the bridgehead. Highly activated for nucleophilic attack via N-oxide. -
N5: Pyridine nitrogen (Basic, pKa ~6-7).
-
C6:
-position to N5, less sterically hindered than C4. Primary site for radical (Minisci) attack. -
C7:
-position to N5. Most difficult to functionalize directly; requires C-H activation or de novo synthesis.
Figure 1: Reactivity landscape of the 5-azaindole pyridine ring.
Methodology 1: The "Gateway" Route – C4 Functionalization via N-Oxide
The most robust method to access the pyridine ring is through N-oxidation followed by regioselective chlorination . This sequence installs a versatile handle (Cl) at C4, enabling subsequent Suzuki, Buchwald, or SNAr reactions.
Mechanism & Rationale
The formation of the N-oxide at N5 increases the electrophilicity of the adjacent carbons (C4 and C6) upon activation with an acylating agent (e.g., POCl3, MsCl). While both C4 and C6 are
Protocol: Synthesis of 4-Chloro-1H-pyrrolo[3,2-c]pyridine
Step 1: N-Oxidation
-
Reagents: 5-Azaindole (1.0 equiv), m-CPBA (1.2–1.5 equiv), EtOAc or DCM.
-
Procedure:
-
Dissolve 5-azaindole in EtOAc (0.1 M).
-
Add m-CPBA portion-wise at 0 °C.
-
Warm to RT and stir for 4–12 h. Monitor by LCMS (M+16 peak).
-
Workup: The product often precipitates. Filter and wash with EtOAc. If soluble, wash organic layer with sat. NaHCO
to remove m-CBA. -
Yield: Typically 80–95%.
-
Step 2: Regioselective Chlorination (The Critical Step)
-
Reagents: 5-Azaindole-5-oxide (1.0 equiv), POCl
(neat or 5-10 equiv in CHCl ). -
Procedure:
-
Suspend the N-oxide in POCl
. -
Heat to reflux (105 °C) for 2–4 h. The suspension will clear as the reaction proceeds.
-
Quench (Caution): Cool to 0 °C. Pour slowly onto ice/water with vigorous stirring. Neutralize with NaOH or NH
OH to pH ~8. -
Isolation: Extract with EtOAc/THF (3x). The 4-chloro product is often less soluble than the starting material.
-
Purification: Flash chromatography (DCM/MeOH).
-
-
Outcome: 4-Chloro-5-azaindole. (Minor amounts of 6-chloro isomer may form but are separable).
Step 3: Downstream Functionalization (Suzuki Coupling)
-
Conditions: 4-Chloro-5-azaindole, Arylboronic acid (1.5 equiv), Pd(dppf)Cl
(5 mol%), K CO (2.0 equiv), Dioxane/H O (4:1), 100 °C, 2-12 h. -
Note: The C4-Cl bond is highly activated (similar to 4-chloropyridine) and couples readily.
Methodology 2: Direct C6 Functionalization via Minisci Reaction
For introducing alkyl or acyl groups at C6 , the Minisci reaction is superior to lithiation. It avoids the need for N-protection and operates directly on the native scaffold.
Mechanism & Regioselectivity
The Minisci reaction involves the addition of a nucleophilic radical to a protonated (electron-deficient) heteroaromatic ring.[1]
-
Regioselectivity: While both C4 and C6 are activated, C6 is often favored sterically, especially with bulky radicals (e.g., tert-butyl, cyclohexyl). The C4 position is "peri" to the C3-H of the pyrrole, creating a steric penalty for bulky radical approach.
Protocol: C6-Alkylation (Silver-Catalyzed)
-
Reagents: 5-Azaindole (1.0 equiv), Carboxylic Acid (R-COOH, 2–3 equiv), AgNO
(0.2–0.5 equiv), (NH ) S O (3.0 equiv), TFA (1.0 equiv), H O/MeCN (1:1). -
Procedure:
-
Dissolve 5-azaindole and the carboxylic acid in H
O/MeCN. -
Add TFA (to protonate N5).
-
Add AgNO
. -
Heat to 50–70 °C.
-
Add (NH
) S O solution dropwise over 30–60 mins. -
Workup: Basify with NH
OH, extract with DCM.
-
-
Optimization:
-
If C4/C6 mixtures occur, use bulky radicals to favor C6.
-
For mono-alkylation control, keep conversion <70% and recycle starting material.
-
Methodology 3: C-H Activation and Lithiation (C7 Focus)
Functionalizing C7 is the most challenging due to its meta-relationship to N5. It requires Directed Ortho Metalation (DoM) or specific Transition Metal C-H activation.
Protocol: Directed Lithiation (Requires N-Protection)
Direct lithiation of unprotected 5-azaindole results in deprotonation at N1 followed by C2-lithiation. To hit the pyridine ring, you must block N1 and potentially C2.
-
Protection: Protect N1 with SEM (2-(Trimethylsilyl)ethoxymethyl) or Boc.
-
Reagents: NaH, SEM-Cl, DMF, 0 °C.
-
-
Lithiation Strategy:
-
Option A (Halogen Dance): If you start with a 6-bromo-5-azaindole (accessible via de novo synthesis), treatment with LDA at -78 °C can induce migration of the halogen to C7 or allow lithiation at C7 via the "halogen dance" mechanism, though this is complex.
-
Option B (DoM): If a directing group (e.g., Cl, OMe) is present at C6, LiTMP or LDA can selectively deprotonate C7.
-
-
C-H Activation (Pd-Catalyzed):
-
Recent literature suggests Pd(OAc)
/Ligand systems can activate C7-H in N-oxide intermediates, similar to 7-azaindole chemistry. -
Conditions: 5-Azaindole-N-oxide, Aryl Bromide, Pd(OAc)
, P(t-Bu) , K CO , Toluene, 110 °C. Note: Verify regioselectivity (C6 vs C7) on a small scale as this is substrate-dependent.
-
Comparative Data & Decision Matrix
| Feature | N-Oxide Route (Method 1) | Minisci Reaction (Method 2) | Lithiation/DoM (Method 3) |
| Primary Target | C4 (via Cl intermediate) | C6 (Alkyl/Acyl) | C2 (Pyrrole) or C7 (specialized) |
| Key Intermediate | 4-Chloro-5-azaindole | Alkyl radical | Lithiated species |
| Reagents | mCPBA, POCl | R-COOH, Ag+, Persulfate | n-BuLi/LDA, Electrophile |
| Selectivity | High (Electronic control) | Moderate (Steric control) | High (Directing Group control) |
| Scalability | High (Kg scale possible) | Moderate (Oxidant handling) | Low (Cryogenic conditions) |
Workflow Visualization
Figure 2: Decision tree for regioselective functionalization.
Troubleshooting & Expert Tips
-
POCl
Safety: The chlorination of the N-oxide generates significant HCl gas and heat. On scales >1g, use a gas scrubber and add the N-oxide to POCl slowly. -
N-Oxide Solubility: 5-Azaindole-N-oxides are highly polar. If extraction with EtOAc is poor, use CHCl
/iPrOH (3:1) or continuous extraction. -
Minisci Side Reactions: Over-alkylation (C4,C6-dialkylation) is common. Use 1.0 equiv of heterocycle and excess acid/oxidant, stopping the reaction at ~60% conversion to maximize mono-selectivity.
-
N1 Protection: For any lithiation chemistry, N1 must be protected. The pKa of the pyrrole NH is ~17; n-BuLi will deprotonate it instantly, forming an insoluble anion that quenches the reaction.
References
-
Regioselective Synthesis of Chlorinated Azaindoles
- Title: "Highly Regioselective and Practical Synthesis of Azaindole Deriv
- Source: Journal of Organic Chemistry / Vertex AI Search Results
- Context: Establishes the N-oxide -> POCl3 route as the standard for alpha-chlorin
-
(Note: Generalized reference for Azaindole N-oxide chemistry).
-
Minisci Reaction on Azaindoles
- Title: "Recent Advances in Minisci-Type Reactions"
- Source: SciSpace / Chemical Reviews
- Context: Details the radical alkylation preference for alpha-positions in electron-deficient heterocycles.
-
C-H Activation Strategies
- Title: "Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems"
- Source: MDPI / Molecules
- Context: Discusses Pd-catalyzed aryl
-
Commercially Available Standards
- Title: "4-Chloro-1H-pyrrolo[3,2-c]pyridine Substance Record"
- Source: PubChem / NIH
- Context: Verifies the stability and accessibility of the 4-chloro intermedi
Application Note: Protection and Deprotection Strategies for 5-Azaindole Nitrogen
Executive Summary
5-Azaindole is a privileged scaffold in kinase inhibitor development (e.g., Vemurafenib) due to its ability to mimic the purine core of ATP while offering superior solubility profiles compared to indole. However, its amphoteric nature—possessing both an acidic pyrrole nitrogen (N1) and a basic pyridine nitrogen (N5)—presents unique synthetic challenges.
This guide details the strategic selection, application, and removal of protecting groups (PGs) for the N1 position. Unlike standard indoles, 5-azaindole requires specific protocols to avoid N5-quaternization and to overcome the heightened stability of the N1-PG bond during deprotection.
The Electronic Landscape: N1 vs. N5
Before selecting a strategy, one must understand the electronic causality that dictates reactivity.
-
N1 (Pyrrole-like): The H-bond donor. It is significantly more acidic (pKa ~13.0 in DMSO) than indole (pKa ~16.9) due to the electron-withdrawing nature of the fused pyridine ring.
-
N5 (Pyridine-like): The H-bond acceptor. It is a basic site capable of acting as a nucleophile or coordinating metals.
The Regioselectivity Challenge: Under neutral or weakly basic conditions, electrophiles may react at N5, leading to pyridinium salts. To achieve exclusive N1 protection, complete deprotonation of N1 using a strong base (NaH, LiHMDS) is required to generate the highly nucleophilic azaindolyl anion, which reacts faster than the neutral N5 lone pair.
Figure 1: Mechanistic pathway dictating N1 vs. N5 regioselectivity. Strong bases funnel the reaction through the anion to ensure N1 functionalization.
Strategic Selection Matrix
Select your protecting group based on the downstream chemistry required.
| Protecting Group | Stability Profile | Key Utility | Removal Difficulty | Recommended For |
| SEM (2-(Trimethylsilyl)ethoxymethyl) | Stable to: Strong Base, Li-reagents, Mild Acid. | General Synthesis. Best balance of stability and solubility. | High. Requires Fluoride + Scavenger or Strong Acid. | Multi-step synthesis requiring base/nucleophiles. |
| Tosyl (Ts) / Benzenesulfonyl (Bs) | Stable to: Acid, Oxidants. Unstable to: Strong nucleophiles, alkoxides. | Directed Ortho Metalation (DoM). Directs lithiation to C4. | Medium. Base hydrolysis or Mg/MeOH. | Functionalizing the C4 position (peri-position). |
| Boc (tert-Butyloxycarbonyl) | Stable to: Hydrogenation, Base. Unstable to: Acid (TFA, HCl), Thermal (>80°C). | Transient Protection. Quick installation/removal. | Low. Acid cleavage or thermal decomposition. | Short sequences; when solubility is not a major issue. |
| Benzyl (Bn) | Stable to: Acid, Base, Oxidants. | Not Recommended. | Very High. Hard to remove without reducing the pyridine ring. | Avoid for 5-azaindole N1 protection. |
Detailed Protocols
Protocol A: SEM-Protection (The Robust Shield)
The SEM group is the gold standard for azaindoles due to its stability and ability to improve lipophilicity.
Reagents: Sodium Hydride (60% in oil), SEM-Cl, DMF (anhydrous).
-
Preparation: Dissolve 5-azaindole (1.0 equiv) in anhydrous DMF (0.5 M concentration) under Ar/N2. Cool to 0°C.[1][2]
-
Deprotonation: Add NaH (1.2 equiv) portion-wise.[2] Observation: Gas evolution (H2) will occur. Stir at 0°C for 30–45 mins until evolution ceases. The solution often turns yellow/orange, indicating anion formation.
-
Alkylation: Add SEM-Cl (1.1 equiv) dropwise via syringe.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (usually 30-50% EtOAc/Hex).
-
Workup: Quench carefully with Sat. NH4Cl.[1][3] Extract with EtOAc (x3). Wash organics with H2O (x2) and Brine (x1) to remove DMF. Dry over Na2SO4.[1][3]
-
Purification: Flash chromatography.
Protocol B: SEM-Deprotection (The "TBAF Trap")
Critical Warning: Standard TBAF deprotection often fails or stalls with azaindoles due to the high stability of the N-hemiaminal intermediate. The formaldehyde released can also react with the deprotected amine to form hydroxymethyl impurities.
Optimized Method: TBAF + Ethylenediamine (EDA) Ref: This modification prevents side reactions and accelerates cleavage.
-
Dissolution: Dissolve N-SEM-5-azaindole in THF (0.1 M).
-
Reagents: Add TBAF (1.0 M in THF, 3–5 equiv) and Ethylenediamine (EDA) (3–5 equiv).
-
Why EDA? It acts as a formaldehyde scavenger and a base to drive the equilibrium.
-
-
Heating: Heat to reflux (65°C) for 12–24 hours. Note: Room temperature is rarely sufficient for 5-azaindole.
-
Workup: Cool to RT. Dilute with EtOAc. Wash with H2O (x3) to remove TBAF/EDA salts.
-
Tip: If emulsion forms, use a small amount of MeOH in the organic layer.
-
Protocol C: Tosyl-Protection for Directed Ortho Metalation (DoM)
Sulfonyl groups are electron-withdrawing, acidifying the C4-proton (peri-position) and coordinating Lithium, enabling C4-functionalization.
-
Setup: 5-azaindole (1.0 equiv) in THF (anhydrous). Cool to 0°C.[1][2]
-
Base: Add NaH (1.2 equiv). Stir 30 mins.
-
Protection: Add TsCl (1.1 equiv). Warm to RT and stir 2 h.
-
DoM Step (Example):
-
Cool N-Ts-5-azaindole to -78°C in THF.
-
Add LDA (Lithium Diisopropylamide) or LiTMP (not n-BuLi, which attacks the sulfonyl group).
-
Stir 1 h (Lithiation at C4).
-
Quench with electrophile (e.g., I2, DMF).[4]
-
Deprotection of Tosyl:
-
Method: 3M NaOH/MeOH (1:3 ratio), Reflux, 2–4 h.
-
Note: If the molecule is base-sensitive, use Mg powder in MeOH (sonication).
Troubleshooting & Causality
Issue 1: Low Yield / Mixture of Isomers during Protection
-
Cause: Incomplete deprotonation or "Soft" base usage.
-
Fix: Ensure NaH is fresh. Do not use K2CO3 or Cs2CO3 for primary alkylation of 5-azaindole; the N5 pyridine nitrogen competes under equilibrium conditions. You must lock the N1-anion kinetically.
Issue 2: Incomplete SEM Deprotection
-
Cause: The N-CH2-O- bond is stronger in electron-deficient rings. The intermediate N-hydroxymethyl compound is stable.
-
Fix:
Issue 3: C4 vs C6 Lithiation (DoM)
-
Cause: Competition between the Directing Group (DG) at N1 and the inherent directing ability of the N5 pyridine nitrogen.
-
Insight: A bulky N1-group (like TIPS or SEM) pushes lithiation to C6 or C2. An electron-withdrawing N1-group (Tosyl) with coordinating ability directs to C4 (the peri-position).
Figure 2: The influence of N1-protecting groups on the regioselectivity of Directed Ortho Metalation (DoM).
References
-
Review of Azaindole Synthesis & Properties
-
Popowycz, F., et al. "The Azaindole Framework in the Design of Kinase Inhibitors." Marine Drugs, 2014.[7]
-
-
SEM Protection/Deprotection Protocols
-
Directed Ortho Metalation (DoM)
-
Regioselectivity of Azaindole Alkylation
- L'Heureux, A., et al. "Syntheses of the 4-, 5-, 6-, and 7-Azaindoles via the Leimgruber-Batcho Indole Synthesis." Journal of Organic Chemistry.
-
(Contextual grounding for azaindole acidity/reactivity)
-
TBAF/Ethylenediamine Deprotection Method
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Unlocking New Prenylation Modes: Azaindoles as a New Substrate Class for Indole Prenyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Azaindole Framework in the Design of Kinase Inhibitors [mdpi.com]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. rosdok.uni-rostock.de [rosdok.uni-rostock.de]
- 10. uwindsor.ca [uwindsor.ca]
- 11. glenresearch.com [glenresearch.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 1-(6-Bromo-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone
Welcome to the technical support center for the purification of 1-(6-Bromo-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this and structurally related aza-indole compounds. The following troubleshooting guides and frequently asked questions (FAQs) are structured to address specific issues and provide a clear rationale for the proposed solutions.
Troubleshooting Guide
This section addresses specific problems you might encounter during your purification workflow.
Question 1: My crude product shows multiple spots on the Thin Layer Chromatography (TLC) plate, and I'm unsure how to proceed with purification. What's the best strategy?
Answer:
The presence of multiple spots on a TLC plate indicates a mixture of your desired product and various impurities. The first step is to characterize these impurities to devise an effective purification strategy.
Initial Assessment and Strategy Selection:
-
Identify the Main Components: Use a UV lamp to visualize the spots. Your target compound, containing a chromophore, should be UV active. Note the Rf (retention factor) values of all spots.
-
Assess Polarity: The Rf value is inversely proportional to the polarity of the compound. Spots with higher Rf values are less polar, while those with lower Rf values are more polar.
-
Choose the Right Technique: The choice of purification method depends on the nature of the impurities and the scale of your reaction.
-
Column Chromatography: This is the most common and versatile method for separating compounds with different polarities. It is ideal for removing both more and less polar impurities.[1][2]
-
Recrystallization: If your crude product is mostly the desired compound with minor impurities, recrystallization can be a highly effective and scalable purification method.[3] The key is to find a solvent system where the compound is soluble at high temperatures but sparingly soluble at room temperature.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For difficult separations, especially of closely related isomers or impurities with very similar polarities, Prep-HPLC offers the highest resolution.[4][5][6]
-
Workflow for Selecting a Purification Method:
Caption: Decision workflow for purification strategy.
Question 2: I'm performing column chromatography, but I'm getting poor separation and significant streaking of my compound on the TLC plate. How can I optimize this?
Answer:
Poor separation and streaking during column chromatography are common issues that can often be resolved by optimizing the solvent system and column packing.
Troubleshooting Steps:
-
Optimize the Solvent System:
-
Polarity Adjustment: Streaking can occur if the compound is too polar for the chosen eluent. A typical starting point for aza-indole derivatives is a gradient of ethyl acetate in hexanes or dichloromethane in methanol.[2] For 1-(6-Bromo-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone, a mixture of n-hexane and ethyl acetate (e.g., 1:2) has been reported to be effective.[1]
-
Addition of Modifiers: The basic nitrogen atoms in the pyrrolopyridine core can interact strongly with the acidic silica gel, leading to tailing. Adding a small amount of a basic modifier like triethylamine (0.1-1%) or pyridine to your eluent can neutralize the acidic sites on the silica and improve the peak shape.[2]
-
-
Proper Column Packing and Loading:
-
Uniform Packing: Ensure the silica gel is packed uniformly to prevent channeling, which leads to poor separation.[2]
-
Minimize Loading Volume: Dissolve your crude product in a minimal amount of a solvent in which it is highly soluble. If the loading solvent is too strong of an eluent, it will cause band broadening.[2]
-
Recommended Solvent Systems for Column Chromatography:
| Solvent System | Ratio (v/v) | Comments |
| n-Hexane / Ethyl Acetate | 1:2 | A good starting point for this class of compounds.[1] |
| Dichloromethane / Methanol | 98:2 to 95:5 | Useful for more polar impurities. |
| Ethyl Acetate / Hexanes with 0.5% Triethylamine | Gradient | The triethylamine can improve peak shape. |
Question 3: My recrystallization attempt resulted in oiling out of my compound instead of forming crystals. What should I do?
Answer:
"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This typically happens when the solubility of the compound in the chosen solvent is too high at the cooling temperature, or if the solution is supersaturated.
Solutions to Oiling Out:
-
Solvent Selection: The ideal recrystallization solvent should dissolve your compound well at its boiling point but poorly at room temperature or below.[3] You may need to screen a variety of solvents. For pyrrolopyridine derivatives, common recrystallization solvents include ethanol, methanol, and ethyl acetate.[7]
-
Solvent Mixture: If a single solvent is not effective, a two-solvent system can be employed. Dissolve your compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes slightly cloudy. Reheat to clarify and then allow to cool slowly.
-
Slow Cooling: Rapid cooling can promote oiling out. Allow the flask to cool slowly to room temperature, and then transfer it to an ice bath or refrigerator.
-
Scratching and Seeding: Induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface. Alternatively, if you have a small amount of pure solid, add a "seed crystal" to the cooled solution to initiate crystallization.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I might expect in the synthesis of 1-(6-Bromo-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone?
A1: Common impurities can include unreacted starting materials, reagents, and side-products from the reaction.[2] For instance, in syntheses involving the Friedel-Crafts acylation of 6-bromo-1H-pyrrolo[3,2-c]pyridine, you might encounter di-acylated products or positional isomers. Additionally, residual solvents from the reaction and work-up are frequently observed.
Q2: Is High-Performance Liquid Chromatography (HPLC) a suitable method for purifying this compound?
A2: Yes, HPLC is an excellent method for purifying 1-(6-Bromo-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone, especially for achieving high purity on a small to medium scale.[2][8] A reverse-phase (RP) HPLC method using a C18 column is commonly employed for bromo-aza-indole derivatives.[4][5]
Typical RP-HPLC Conditions:
| Parameter | Value |
| Column | C18, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid or Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid or TFA |
| Elution | Gradient elution (e.g., 5-95% B over 20-30 minutes) |
| Detection | UV at a wavelength where the compound absorbs (e.g., 254 nm or 280 nm)[5] |
Q3: How can I confirm the purity and identity of my final product?
A3: A combination of analytical techniques should be used to confirm the purity and identity of your purified 1-(6-Bromo-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone.
-
Purity Assessment:
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for assessing purity. A single sharp peak in the chromatogram indicates high purity.
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate developed with an appropriate solvent system is a good indicator of purity.
-
Melting Point: A sharp melting point range close to the literature value suggests high purity.
-
-
Identity Confirmation:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed information about the molecular structure and is crucial for confirming the identity of the compound.
-
Mass Spectrometry (MS): This technique determines the molecular weight of the compound, providing further confirmation of its identity.
-
References
-
SIELC Technologies. Separation of 5-Bromo-7-azaindole on Newcrom R1 HPLC column. [Link]
-
Semantic Scholar. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. [Link]
-
PMC. Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. [Link]
-
AWS. 3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5. [Link]
-
CUNY. Purification by Recrystallization. [Link]
-
JOCPR. Synthesis of substituted N-aryl pyrollo-quinolines and study of their antimicrobial activities. [Link]
-
MDPI. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 4. Separation of 5-Bromo-7-azaindole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 7. ptfarm.pl [ptfarm.pl]
- 8. Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase - PMC [pmc.ncbi.nlm.nih.gov]
Regioselectivity challenges in halogenated azaindole synthesis
The following technical guide addresses the regioselectivity challenges inherent to the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold. It is structured as a Tier-3 Support Center resource, designed for medicinal chemists and process engineers.[1]
Topic: Regioselectivity Challenges in Halogenation & Cross-Coupling Ticket Type: Advanced Synthesis Troubleshooting Status: Active[1]
System Overview: The Electronic Landscape
Before troubleshooting specific failures, users must understand the electronic bias of the 7-azaindole scaffold. Unlike indole, the pyridine nitrogen (N7) exerts a strong electron-withdrawing effect, significantly deactivating the ring system towards electrophilic attack and altering the acidity of ring protons.[1]
-
C-3 (Pyrrole Ring): The most electron-rich site.[1] Preferred target for Electrophilic Aromatic Substitution (SEAr), though reaction rates are slower than indole.[1]
-
C-2 (Pyrrole Ring): The most acidic proton (
).[1] Preferred site for lithiation (deprotonation), but prone to "Halogen Dance."[1] -
C-4, C-5 (Pyridine Ring): Electron-deficient.[1][2] Difficult to access via SEAr. C-4 is accessible via cross-coupling or Minisci radical pathways.[1]
-
C-6 (Pyridine Ring): Highly electron-deficient (alpha to N7).[1] Prime target for Nucleophilic Aromatic Substitution (
) and N-oxide mediated rearrangements.[1]
Troubleshooting Modules
Module A: Electrophilic Halogenation (SEAr) Failures
User Report: "I am trying to brominate 7-azaindole at C-3 using NBS, but the reaction is stalled or yielding mixtures."
Diagnosis: The pyridine nitrogen (N7) withdraws electron density, deactivating the C-3 position.[1] If the reaction media is acidic, N7 protonation further deactivates the ring, effectively shutting down SEAr.[1]
Resolution Protocol:
-
Avoid Strong Acids: Do not use acidic media that protonates N7.
-
Lewis Acid Activation: Use mild Lewis acids or specific solvent systems to activate the halogen source, not the ring.
-
The "Gold Standard" Condition:
-
Reagent:
or NBS. -
Solvent: DMF or DMSO (The solvent plays a critical role in stabilizing the intermediate sigma-complex).
-
Additive: KOH (solid) or mild base can accelerate the reaction by deprotonating N1, creating the more reactive azaindolyl anion.
-
FAQ: Can I halogenate C-5 via SEAr?
-
Answer: Rarely directly. Direct SEAr favors C-3.[1] To hit C-5, you typically need a C-3 blocking group or an activating group (e.g., -OMe) at C-6.[1] Alternatively, use a radical mechanism (Minisci) or pre-functionalized pyridine precursors.[1]
Module B: Lithiation & The "Halogen Dance" Risk
User Report: "I treated 3-bromo-1-protected-7-azaindole with LDA to functionalize C-2, but the bromine migrated to C-2."
Diagnosis: You have encountered the Halogen Dance (HD) .[3][4][5] This is a thermodynamically driven rearrangement.[6] Upon lithiation at C-2 (the kinetic site of deprotonation), the lithiated species undergoes rapid Lithium-Halogen exchange with the C-3 bromine of a starting molecule. The heavy halogen migrates to the more stable position (C-2), while the lithium moves to C-3.
Mechanism Visualization: The following diagram illustrates the HD pathway versus the desired Trapping pathway.
Caption: The Halogen Dance mechanism competes with direct trapping.[1] Warming the reaction promotes the thermodynamic rearrangement (Red path).
Troubleshooting Protocol:
-
Temperature is Critical: Maintain -78°C strictly. The Li-Hal exchange barrier is low; even -40°C can trigger the dance.[1]
-
Base Selection: Use LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) instead of LDA.[1] LiTMP is more basic but less nucleophilic, favoring deprotonation over exchange.[1]
-
Protecting Group: Use bulky groups on N1 (e.g., TIPS, SEM) to sterically hinder the C-2 position slightly, potentially slowing the exchange kinetics relative to deprotonation.[1]
-
"Dance" Intentionality: If you want the 2-bromo product, perform the lithiation at -78°C and allow it to warm to 0°C before quenching.
Module C: Accessing the Pyridine Ring (C-4 & C-6)
User Report: "I need to introduce a chlorine at C-6. SEAr doesn't work. What is the alternative?"
Diagnosis: The C-6 position is alpha to the pyridine nitrogen, making it electron-deficient.[1] It reacts via nucleophilic pathways, not electrophilic ones.[1]
Resolution: The Reissert-Henze Reaction (N-Oxide Activation) This is the industry-standard method for C-6 functionalization.[1]
Step-by-Step Protocol:
-
Oxidation: Treat 7-azaindole with m-CPBA (meta-chloroperbenzoic acid) in DCM or EtOAc to form 7-azaindole N-oxide .[1]
-
Note: This activates the C-2 and C-6 positions towards nucleophiles.[1]
-
-
Rearrangement/Chlorination: Treat the N-oxide with
(Phosphorus oxychloride) or .[1] -
Alternative (Minisci): For alkylation at C-2 or C-4, use radical precursors (carboxylic acids + silver catalyst + persulfate).[1] Note that Minisci on 7-azaindole often favors C-2 ; if C-2 is blocked, it directs to C-4 .[1]
Module D: Site-Selective Cross-Coupling (Suzuki/Sonogashira)
User Report: "I have 4,6-dichloro-7-azaindole. Which chloride will react first in a Suzuki coupling?"
Diagnosis: In polyhalogenated azaindoles, site selectivity is governed by a balance of Electronic Deficiency (favoring Oxidative Addition at the most electron-poor site) and Steric Hindrance .[1]
Selectivity Rules:
| Substrate | Reactive Site (Major) | Reason |
| 3-Iodo-6-chloro | C-3 | Bond Strength (C-I < C-Cl).[1] Iodine reacts first. |
| 4,6-Dichloro | C-4 (Usually) | Sterics vs. Electronics. While C-6 is more electron-deficient (alpha to N), C-4 is sterically more accessible for the Pd-catalyst.[1] Bulky ligands (e.g., SPhos, XPhos) reinforce C-4 selectivity. |
| 4,6-Dichloro | C-6 (In | In nucleophilic displacement (non-metal), the most electron-deficient site (C-6) reacts first.[1] |
Visual Decision Tree for Functionalization:
Caption: Strategic roadmap for selecting the correct methodology based on the target ring position.
References
-
Regioselective C-3 Chalcogenation of 7-Azaindoles: Singh, R. et al. The Journal of Organic Chemistry, 2024.[1] Link
-
Halogen Dance Rearrangement Mechanism: Jones, L. and Whitaker, B.J.[1][3] Journal of Computational Chemistry, 2016.[1][3] Link
-
Reissert-Henze Functionalization of 7-Azaindole N-Oxides: Schnürch, M. et al. Synthesis, 2007.[1] Link
-
Site-Selective Suzuki Coupling of Heteroaryl Halides: Almond-Thynne, J. et al. Chemical Science, 2017.[1] Link
-
Minisci Reaction on Heterocycles: Proctor, R.S.J. and Phipps, R.J.[1] Chemical Society Reviews, 2019.[1] Link
Sources
- 1. scispace.com [scispace.com]
- 2. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. Halogen dance rearrangement - Wikipedia [en.wikipedia.org]
- 7. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 8. rosdok.uni-rostock.de [rosdok.uni-rostock.de]
- 9. Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism: The Directed Metalation-Group Dance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Technical Support Center: Purification of 1-(6-Bromo-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone
Welcome to the technical support guide for handling metal impurities in the synthesis of 1-(6-Bromo-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone. This resource is designed for researchers, chemists, and process development professionals who encounter challenges with metal contamination in this key pharmaceutical intermediate. The following question-and-answer guide provides troubleshooting strategies, detailed protocols, and the scientific rationale behind each purification technique.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common metal impurities I should expect when synthesizing this compound?
When synthesizing heterocyclic compounds like 1-(6-Bromo-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone, metal impurities are often remnants of catalysts used in cross-coupling reactions.[1] The most prevalent contaminant is Palladium (Pd) , widely used in reactions like Suzuki, Heck, and Buchwald-Hartwig aminations to form C-C or C-N bonds.[2]
Other potential metal contaminants can include:
-
Copper (Cu): Used in Ullmann-type couplings or as a co-catalyst.
-
Zinc (Zn), Tin (Sn), Boron (B): Remnants from organometallic reagents (e.g., organozinc, organotin, or boronic acids).
-
Iron (Fe), Nickel (Ni), Chromium (Cr): Can leach from stainless steel reactors or other manufacturing equipment, especially under acidic or heated conditions.[3]
The presence of nitrogen atoms in the pyrrolopyridine ring system can create a chelating effect, forming stable complexes with metal ions and making their removal particularly challenging.[4]
Q2: My post-reaction analysis shows high levels of palladium (>100 ppm). What is the most straightforward first step to reduce it?
For high levels of palladium contamination, a multi-pronged approach is often best, but the most direct first step is often recrystallization , provided a suitable solvent system can be identified. Recrystallization is a fundamental purification technique based on the solubility differences between your desired compound and impurities at varying temperatures.[5] As the saturated hot solution cools, the target compound crystallizes out, ideally leaving the more soluble metal complexes behind in the mother liquor.[6]
Causality: The principle relies on the fact that the crystal lattice of your pure compound is highly ordered. It is energetically unfavorable for disorganized, bulky metal-ligand complexes to be incorporated into this growing lattice.[7]
However, recrystallization alone may not be sufficient to meet stringent regulatory limits (often <10 ppm for final APIs) and can sometimes lead to product loss.[1] If palladium levels remain high after one or two recrystallization attempts, or if yield loss is a major concern, you should proceed to more targeted methods like metal scavenging.
Q3: When should I choose a metal scavenger over other methods like activated carbon or recrystallization?
The choice of purification method depends on the level of contamination, the scale of your synthesis, cost considerations, and the required final purity.
| Method | Best For | Advantages | Disadvantages |
| Recrystallization | High contamination (>100 ppm); Initial purification step. | Simple, cost-effective for bulk removal.[8] | Can have significant yield loss (8-15%); May not reach very low ppm levels.[2][9] |
| Metal Scavengers | Low to moderate contamination (<200 ppm); Reaching very low limits (<1 ppm). | Highly selective for specific metals (e.g., Pd); High efficiency, minimal product loss; Can be used in batch or flow.[2][10] | Higher initial cost compared to carbon; Requires screening for optimal scavenger type. |
| Activated Carbon | Broad-spectrum metal removal; Decolorization. | Low cost; Effective for a wide range of metals and organic impurities.[11] | Can be non-selective and may adsorb the product; Requires optimization of grade and quantity.[12] |
| Aqueous/Chelator Wash | Removing metal salts from an organic solution. | Simple liquid-liquid extraction; Can remove various metals.[13] | Only effective for metals that can be partitioned into the aqueous phase; Chelators like EDTA can be hard to remove later.[14] |
This decision-making process can be visualized in the following workflow:
Caption: Decision tree for selecting a purification method.
Q4: I used a thiol-based scavenger, but my palladium levels are still high. What went wrong?
Several factors can impact the efficiency of metal scavengers. Here’s a troubleshooting checklist:
-
Incorrect Scavenger Type: While thiol-based scavengers are excellent for many forms of palladium, the oxidation state of the metal (e.g., Pd(0) vs. Pd(II)) and the specific ligands present can influence binding.[10] Consider screening a small panel of scavengers with different functional groups (e.g., thiourea, amine, or bidentate ligands) to find the most effective one.[9]
-
Insufficient Scavenger Amount: The scavenger must be used in sufficient excess relative to the metal. A typical starting point is 5-10 molar equivalents of the scavenger's functional group relative to the ppm level of the metal.
-
Suboptimal Temperature: Scavenging kinetics are often improved at elevated temperatures (e.g., 40-80 °C).[1] Ensure you are heating the mixture for an adequate duration.
-
Poor Mixing: The scavenger is a solid support (often silica or polymer-based) and requires efficient stirring to ensure maximum contact with the solution.[15] Inadequate agitation will lead to incomplete removal.
-
Reaction Time: Scavenging is not always instantaneous. While some systems work in minutes, others may require several hours to reach equilibrium. A time-course study (e.g., sampling at 1, 4, and 8 hours) can determine the optimal duration.
Experimental Protocols
Protocol 1: Recrystallization for Bulk Metal Removal
This protocol is designed as a first-pass purification for a crude product with significant metal contamination.
Principle: This technique purifies compounds based on differences in solubility. The impure solid is dissolved in a minimum amount of a hot solvent, and as the solution cools, the desired compound forms crystals while impurities remain in the solution.[16]
Step-by-Step Methodology:
-
Solvent Screening: In small test tubes, test the solubility of your crude 1-(6-Bromo-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures thereof) at room temperature and upon heating. An ideal solvent will dissolve the compound poorly at room temperature but completely at or near its boiling point.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture with stirring (e.g., on a hot plate stirrer) until the solid just dissolves. Avoid adding a large excess of solvent.
-
Hot Filtration (Optional): If insoluble impurities (including some metal particulates) are present, perform a hot gravity filtration to remove them.[16] This must be done quickly to prevent premature crystallization.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals.[6] Subsequently, you can place the flask in an ice bath to maximize crystal yield.
-
Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum to a constant weight.
-
Analysis: Analyze the purified material and the mother liquor for metal content (e.g., by ICP-MS) to assess the efficiency of the removal.
Protocol 2: Palladium Removal Using a Silica-Based Scavenger
This protocol is for reducing palladium levels to meet stringent purity requirements, typically after an initial bulk purification.
Principle: Metal scavengers are materials, often functionalized silica gel or polymers, that have a high affinity for specific metals.[15] Thiol (-SH) or thiourea groups are particularly effective for binding soft metals like palladium, forming strong covalent bonds that immobilize the metal on the solid support, which is then easily removed by filtration.[1][15]
Caption: Workflow for purification using a metal scavenger.
Step-by-Step Methodology:
-
Preparation: Dissolve the impure 1-(6-Bromo-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone in a suitable solvent (e.g., Toluene, Ethyl Acetate, or THF) at a concentration of 50-100 mg/mL.
-
Scavenger Addition: Add a thiol-functionalized silica scavenger (e.g., ISOLUTE® Si-Thiol) to the solution. A typical loading is 5-10 molar equivalents of the scavenger's functional groups relative to the amount of palladium.
-
Incubation: Heat the mixture to 50-70 °C and stir vigorously for 2-8 hours. The optimal time and temperature should be determined experimentally.
-
Filtration: Allow the mixture to cool slightly, then filter it through a pad of celite or a syringe filter (if on a small scale) to remove the solid scavenger. Wash the filter cake with a small amount of fresh solvent.
-
Isolation: Combine the filtrates and concentrate under reduced pressure to yield the purified product.
-
Analysis: Submit a sample of the final product for metal analysis to confirm that the palladium level is within the desired specification.
Protocol 3: General Metal Removal with Activated Carbon
This protocol is a cost-effective method for reducing a broader range of metal impurities and can also help with color removal.
Principle: Activated carbon possesses a highly porous structure with a large surface area, allowing it to adsorb a wide variety of impurities, including metal ions and colored organic byproducts, through physical and chemical interactions.[17][18]
Step-by-Step Methodology:
-
Preparation: Dissolve the impure compound in a suitable solvent in an Erlenmeyer flask.
-
Carbon Addition: Add powdered activated carbon to the solution. The amount typically ranges from 1-5% (w/w) relative to the solute. Caution: Add carbon to a warm, not boiling, solution to prevent violent bumping.[16]
-
Incubation: Heat the mixture with stirring for 15-60 minutes. Prolonged heating can sometimes lead to product adsorption.
-
Hot Filtration: While the solution is still hot, filter it through a fluted filter paper or a celite pad to remove the activated carbon. This step must be performed quickly to avoid crystallization on the filter.
-
Isolation: Allow the hot filtrate to cool, inducing crystallization of the purified product. Isolate the crystals by vacuum filtration as described in Protocol 1.
-
Analysis: Analyze the final product for metal content.
References
- Final Analysis: The Use of Metal Scavengers for Recovery of Palladium Catalyst
- The Use of Metal Scavengers for Recovery of Palladium Catalyst
- Efficient Palladium Removal Without Compromising Product Yield. Apollo Scientific.
- Metal Scavengers: An alternative to recrystalliz
- Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry.
- Organic Acids Chel
- Recrystallization Definition, Principle &Purpose. PraxiLabs.
- Synthesis of Activated Carbons for Heavy Metals Removal.
- Metal detectors vital for tracing out contaminants. Pharmabiz.com.
- Activated Carbon for Heavy Metals Removal. Zhulin Carbon.
- Developing a Comprehensive Approach for Preventing Metal Contamination of Pharmaceutical Products. Pharmaceutical Technology.
- Chel
- How are soluble impurities removed during recrystalliz
- Chel
- Activated Carbon For Heavy Metal Removal. Heycarbons.
- Activated Carbon For Heavy Metals Removal
- recrystallization, filtration and melting point.
- N/S-Heterocyclic Contaminant Removal from Fuels by the Mesoporous Metal–Organic Framework MIL-100: The Role of the Metal Ion.
- Recrystalliz
- Removal of Heavy Metal Ions with Acid Activated Carbons Derived
- Method for removing heavy metals
- Recrystallization – Knowledge and References. Taylor & Francis Online.
- The role of Chel
- Progress and challenges in heterocyclic polymers for the removal of heavy metals from wastew
- ECO-FRIENDLY CHELATING AGENTS FOR EXTRACTION OF METAL FROM SPENT CATALYSTS OF FERTILIZER INDUSTRY. Jetir.org.
- Prioritizing metal detector for finished pharmaceutical formulation: Manufacturing safe, quality product. GSC Biological and Pharmaceutical Sciences.
- Detect Metal Contaminants in Pharma. METTLER TOLEDO.
- All About Pharmaceutical Metal Detectors. CapPlus Technologies.
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- 4. oaepublish.com [oaepublish.com]
- 5. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
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- 18. activatedcarbon.net [activatedcarbon.net]
Validation & Comparative
A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Brominated Azaindoles
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the structural elucidation of novel heterocyclic compounds is a critical step. Among these, brominated azaindoles represent a significant class of molecules, often serving as key intermediates or final active pharmaceutical ingredients. Understanding their behavior under mass spectrometric analysis is paramount for their unambiguous identification, characterization, and quality control.
This guide provides a comprehensive comparison of the fragmentation patterns of brominated azaindoles under both Electron Ionization (EI) and Electrospray Ionization (ESI) mass spectrometry. By delving into the underlying fragmentation mechanisms, this document aims to equip researchers with the expertise to interpret mass spectra of these compounds confidently and to differentiate between positional isomers.
The Signature of Bromine: A Foundational Isotopic Pattern
Before dissecting the fragmentation pathways, it is crucial to recognize the unmistakable signature of bromine in mass spectrometry. Due to the natural abundance of its two stable isotopes, ⁷⁹Br (50.69%) and ⁸¹Br (49.31%), any fragment containing a single bromine atom will appear as a pair of peaks of nearly equal intensity (approximately 1:1 ratio), separated by two mass-to-charge units (m/z).[1][2] This "M/M+2" pattern is a definitive diagnostic tool for identifying bromine-containing compounds. For molecules containing two bromine atoms, a characteristic 1:2:1 pattern for M, M+2, and M+4 peaks will be observed.
Electron Ionization (EI) Mass Spectrometry: Unraveling the Core Structure
Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation. This provides detailed structural information, akin to a molecular fingerprint. For brominated azaindoles, the resulting mass spectrum is a composite of fragments arising from the azaindole core and the influence of the bromine substituent.
General Fragmentation Pathways of the Azaindole Ring
The fragmentation of the parent azaindole ring system, a bicyclic heteroaromatic structure composed of a pyridine and a pyrrole ring, is driven by the stability of the resulting fragments. Key fragmentation pathways observed for the analogous indole molecule include the loss of hydrogen cyanide (HCN), a stable neutral molecule, from the pyrrole ring.[2] This is a characteristic fragmentation for many nitrogen-containing heterocyclic compounds.
The position of the nitrogen atom in the pyridine ring of the azaindole isomer (4-azaindole, 5-azaindole, 6-azaindole, or 7-azaindole) will influence the propensity of certain bond cleavages and rearrangements, leading to subtle but potentially distinguishable differences in the relative abundances of fragment ions.
The Influence of the Bromine Substituent in EI-MS
The presence of a bromine atom on the azaindole ring introduces several key fragmentation channels:
-
Loss of the Bromine Radical (•Br): A primary and often prominent fragmentation pathway is the homolytic cleavage of the C-Br bond, resulting in the loss of a bromine radical. This leads to a fragment ion at [M-79]⁺ or [M-81]⁺.
-
Loss of Hydrobromic Acid (HBr): The elimination of a stable neutral molecule, HBr, is another common fragmentation route. This occurs through the abstraction of a hydrogen atom from the ring or a substituent by the bromine atom. This will result in an [M-80]⁺ or [M-82]⁺ fragment.
-
Ring Cleavage and Rearrangements: The initial fragmentation events can trigger a cascade of ring openings and rearrangements, leading to a variety of smaller fragment ions. The presence and position of the bromine atom can direct these pathways.
Comparative Fragmentation of Brominated Azaindole Isomers (EI-MS)
Table 1: Predicted Key EI-MS Fragments of a Monobrominated Azaindole (C₇H₅BrN₂) - Molecular Weight: 195.97 g/mol
| m/z (⁷⁹Br/⁸¹Br) | Proposed Fragment | Fragmentation Pathway |
| 196/198 | [M+H]⁺ (protonated molecule) | Protonation |
| 195/197 | [M]⁺• (molecular ion) | Electron Ionization |
| 116 | [M-Br]⁺ | Loss of Bromine Radical |
| 115 | [M-HBr]⁺• | Loss of Hydrobromic Acid |
| 89 | [C₆H₅N]⁺• | Loss of HCN from [M-Br]⁺ |
Electrospray Ionization (ESI) Mass Spectrometry: A Gentler Approach for Molecular Ion Information
Electrospray Ionization (ESI) is a "soft" ionization technique that typically results in minimal fragmentation. It is particularly useful for determining the molecular weight of the analyte and for studying non-covalent complexes. In the context of brominated azaindoles, ESI-MS will primarily yield the protonated molecule, [M+H]⁺. The characteristic 1:1 isotopic pattern for the M and M+2 peaks will be readily apparent in the [M+H]⁺ and [M+H+2]⁺ ions.
Tandem Mass Spectrometry (ESI-MS/MS): Controlled Fragmentation for Structural Insights
To gain structural information using ESI, tandem mass spectrometry (MS/MS) is employed. In this technique, the protonated molecule of interest is isolated and then subjected to collision-induced dissociation (CID), causing it to fragment in a controlled manner. The resulting product ions provide valuable structural clues.
For protonated brominated azaindoles, the fragmentation pathways in ESI-MS/MS are expected to differ from those in EI-MS. The charge is already present, which influences the dissociation pathways.
Predicted ESI-MS/MS Fragmentation of Brominated Azaindoles
The fragmentation of protonated brominated azaindoles in ESI-MS/MS is likely to involve:
-
Loss of a Bromine Radical (•Br): While less common in ESI-MS/MS compared to EI-MS, the loss of a bromine radical can still occur, particularly at higher collision energies.
-
Loss of Hydrobromic Acid (HBr): The elimination of HBr is a favorable pathway for protonated species.
-
Ring Cleavage: Similar to EI-MS, the azaindole ring can undergo cleavage. Studies on related fused nitrogen-containing heterocycles, such as pyridazino-indoles, have shown that cross-ring cleavages, particularly in the six-membered nitrogen-containing ring, are common fragmentation routes in ESI-MS/MS.
-
Loss of Small Neutral Molecules: The loss of other small, stable neutral molecules, such as HCN or C₂H₂, may also be observed depending on the structure of the isomer.
The position of both the bromine atom and the nitrogen atom in the azaindole ring will significantly influence the relative abundance of the product ions in the ESI-MS/MS spectrum, providing a basis for isomer differentiation.
Table 2: Predicted Key ESI-MS/MS Fragments from the Protonated Molecule of a Monobrominated Azaindole ([M+H]⁺)
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss |
| 196/198 | 117 | HBr |
| 196/198 | 116 | •Br + H• |
| 117 | 90 | HCN |
Experimental Protocols
To acquire the mass spectrometric data discussed in this guide, the following general protocols can be employed.
Electron Ionization (EI) Mass Spectrometry Protocol
-
Sample Preparation: Dissolve the brominated azaindole sample in a volatile organic solvent (e.g., methanol, dichloromethane) to a concentration of approximately 10-100 µg/mL.
-
Instrumentation: Utilize a gas chromatograph coupled to a mass spectrometer (GC-MS) or a direct insertion probe.
-
GC Conditions (if applicable):
-
Column: A non-polar column (e.g., DB-5ms).
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at a suitable temperature (e.g., 100 °C), ramp to a final temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 40 to 300.
-
Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS) Protocol
-
Sample Preparation: Prepare a dilute solution of the brominated azaindole (1-10 µg/mL) in a solvent compatible with ESI (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode).
-
Instrumentation: Use a liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) or direct infusion.
-
LC Conditions (if applicable):
-
Column: A C18 reversed-phase column.
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.2-0.5 mL/min.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 100-150 °C.
-
MS1: Scan for the protonated molecule ([M+H]⁺).
-
MS2: Isolate the [M+H]⁺ ion and perform collision-induced dissociation (CID) with argon or nitrogen as the collision gas. Optimize collision energy to achieve a good distribution of fragment ions.
-
Visualizing Fragmentation Pathways
The following diagrams illustrate the predicted fragmentation pathways for a generic monobrominated azaindole under EI and ESI-MS/MS conditions.
Caption: Predicted ESI-MS/MS fragmentation of a brominated azaindole.
Conclusion
The mass spectrometric analysis of brominated azaindoles provides a wealth of structural information. The characteristic isotopic pattern of bromine serves as an immediate identifier. Electron Ionization provides detailed fragmentation patterns useful for fingerprinting and structural confirmation, with key fragments arising from the loss of the bromine atom and subsequent ring fissions. Electrospray Ionization, especially when coupled with tandem mass spectrometry, offers a controlled method to probe the structure of these molecules, with fragmentation pathways that can be diagnostic for specific isomers. By understanding the principles outlined in this guide, researchers can more effectively utilize mass spectrometry to characterize these important heterocyclic compounds, accelerating the pace of drug discovery and development.
References
-
Chemguide. (n.d.). mass spectra - the M+2 peak. Retrieved from [Link]
-
Kihel, A., Ahbala, M., Sdassi, H., Sir, H., Mouzdahir, A., & Bauchat, P. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7(4), 351-355. Retrieved from [Link]
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Navigating the Chromatographic Landscape: A Comparative Guide to HPLC Retention of 1-(6-Bromo-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone
For the attention of researchers, scientists, and drug development professionals, this guide provides an in-depth analysis of the High-Performance Liquid Chromatography (HPLC) retention behavior of the novel heterocyclic compound, 1-(6-Bromo-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone. In the absence of direct, published retention time data for this specific molecule, this document serves as a predictive and methodological framework. By leveraging established principles of chromatography and data from structurally analogous compounds, we will explore the critical factors influencing its separation, propose a robust analytical method, and compare its expected behavior against relevant chemical entities.
Introduction to the Analyte and its Chromatographic Significance
1-(6-Bromo-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone belongs to the pyrrolopyridine class of heterocyclic compounds. This scaffold is of significant interest in medicinal chemistry and drug discovery due to its presence in numerous biologically active molecules, including kinase inhibitors and anticancer agents[1][2][3]. The presence of a bromine atom and an acetyl group introduces specific polarity and hydrophobicity characteristics that directly govern its behavior in a reversed-phase HPLC system.
Accurate and reproducible HPLC analysis is paramount for this compound throughout the drug development lifecycle. It is essential for:
-
Purity Assessment: Quantifying the presence of impurities and degradation products.
-
Reaction Monitoring: Tracking the progress of synthesis.
-
Metabolite Identification: Studying the biotransformation of the compound in biological systems[4].
-
Quality Control: Ensuring batch-to-batch consistency of the final active pharmaceutical ingredient (API).
This guide will provide the foundational knowledge to develop and optimize HPLC methods for this and similar molecules.
Theoretical Framework: Factors Governing Retention Time in Reversed-Phase HPLC
In reversed-phase HPLC, the retention of an analyte is primarily dictated by its partitioning between a non-polar stationary phase (typically alkyl-bonded silica, such as C18) and a polar mobile phase (usually a mixture of water and an organic solvent like acetonitrile or methanol)[5]. The key factors influencing the retention time of 1-(6-Bromo-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone are:
-
Mobile Phase Composition: The ratio of organic solvent to water is the most powerful tool for adjusting retention. Increasing the percentage of the organic solvent will decrease the polarity of the mobile phase, leading to a shorter retention time as the hydrophobic analyte is more readily eluted[6].
-
Mobile Phase pH: The pyrrolopyridine core contains nitrogen atoms that can be protonated at acidic pH. Ionization increases the polarity of the molecule, resulting in significantly shorter retention times. Therefore, controlling the pH of the mobile phase with a suitable buffer is critical for achieving reproducible results[7][8]. For robust retention, the mobile phase pH should ideally be at least 1.5 to 2 pH units away from the compound's pKa[8].
-
Stationary Phase Chemistry: While C18 columns are the most common choice for their hydrophobicity and wide applicability, other stationary phases could be employed to achieve different selectivity[5]. For instance, a phenyl-hexyl column could offer alternative selectivity through pi-pi interactions with the aromatic rings of the analyte.
-
Temperature: Column temperature affects the viscosity of the mobile phase and the kinetics of mass transfer. Generally, increasing the column temperature will lead to shorter retention times and sharper peaks[5][7][9]. Maintaining a constant and controlled column temperature is crucial for retention time stability[5][7].
The interplay of these factors is visualized in the diagram below.
Caption: Key parameters influencing HPLC retention time.
Comparative Analysis: Expected Retention Behavior
While specific retention time data for 1-(6-Bromo-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone is unavailable, we can predict its behavior relative to similar structures.
| Compound | Key Structural Features | Predicted Relative Retention Time | Rationale |
| 1-(6-Bromo-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone | Pyrrolopyridine core, Bromine, Acetyl group | Intermediate | The combination of the relatively polar heterocyclic core and the hydrophobic bromine and acetyl groups will result in moderate retention on a C18 column. |
| 6-Bromo-1H-pyrrolo[3,2-c]pyridine | Pyrrolopyridine core, Bromine | Shorter | Lacks the hydrophobic acetyl group, making it more polar and thus eluting earlier. |
| 1-(1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone | Pyrrolopyridine core, Acetyl group | Shorter | The absence of the large, hydrophobic bromine atom will lead to decreased retention compared to the target analyte. |
| Pyridine | Single aromatic ring | Very Short | Highly polar and will have minimal retention on a C18 column under typical reversed-phase conditions[10]. |
| Bromoform | CHBr₃ | Variable | While containing bromine, its small size and lack of a significant non-polar carbon structure would lead to different retention behavior, likely eluting very early unless a highly aqueous mobile phase is used[11]. |
This comparative analysis highlights the significant impact of the bromine and acetyl functional groups on the overall hydrophobicity and, consequently, the retention time of the target molecule.
Recommended Experimental Protocol
This section provides a detailed, step-by-step methodology for the reversed-phase HPLC analysis of 1-(6-Bromo-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone. This protocol is designed to be a robust starting point for method development and optimization.
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or photodiode array (PDA) detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended as a versatile starting point.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Sample Diluent: 50:50 (v/v) Acetonitrile:Water.
-
Analyte: 1-(6-Bromo-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone standard of known purity.
Experimental Workflow
The following diagram illustrates the key steps in the analytical workflow.
Caption: Standard workflow for HPLC analysis.
Detailed Chromatographic Conditions
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides a good balance of efficiency, resolution, and backpressure for general-purpose analysis. |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid is a common mobile phase modifier that provides protons to suppress the ionization of silanol groups on the stationary phase and ensures the analyte is in a consistent protonation state, leading to better peak shape[12]. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a widely used organic modifier with low viscosity and UV cutoff. |
| Gradient | 10% to 90% B over 15 minutes | A gradient elution is recommended to ensure the elution of any potential impurities with a wide range of polarities and to reduce the total run time. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Maintaining a constant temperature ensures retention time reproducibility[7][9]. |
| Detection | UV at 254 nm | The aromatic nature of the pyrrolopyridine ring suggests strong UV absorbance at this wavelength. A PDA detector can be used to determine the optimal wavelength. |
| Injection Vol. | 10 µL | A typical injection volume; can be adjusted based on sample concentration and detector sensitivity. |
This self-validating protocol, starting with a well-equilibrated system and using a gradient elution, is designed to provide a comprehensive profile of the sample in a single run. The use of a buffered mobile phase and a thermostatted column addresses the most common sources of retention time instability[5][7].
Conclusion and Future Directions
This guide establishes a comprehensive framework for the HPLC analysis of 1-(6-Bromo-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone. While direct experimental data is not yet published, a thorough understanding of chromatographic principles allows for the development of a robust and reliable analytical method. The provided protocol serves as an excellent starting point for researchers, and further method development and validation should be performed in accordance with ICH guidelines. As this molecule and its analogs continue to be explored in drug development, the establishment of standardized and well-understood analytical methods will be of paramount importance.
References
-
What are the main causes of retention time instability in reversed-phase analysis by HPLC? (2015). Available at: [Link]
-
Factors Impacting Chromatography Retention Time - Separation Science. (2024). Available at: [Link]
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The Retention Behavior of Reversed-Phase HPLC Columns with 100% Aqueous Mobile Phase - Obrnuta faza. Available at: [Link]
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Back to Basics: The Role of pH in Retention and Selectivity | LCGC International. (2022). Available at: [Link]
-
Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site - Semantic Scholar. Available at: [Link]
-
Identification of a Chemical Probe for Bromo and Extra C-Terminal Bromodomain Inhibition through Optimization of a Fragment-Derived Hit - PMC. Available at: [Link]
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Use of the bromine isotope ratio in HPLC-ICP-MS and HPLC-ESI-MS analysis of a new drug in development - PubMed. (2008). Available at: [Link]
- Synthesis and Properties of 1H-Pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]quinolines and 7H-Pyrrolo[2 - MDPI. (2025). Available at: https://www.mdpi.com/1420-3049/30/12/2625
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Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC. (2024). Available at: [Link]
-
Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. (2024). Available at: [Link]
-
Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics - PubMed. (2026). Available at: [Link]
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3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5 - AWS. Available at: [Link]
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HPLC Method for Analysis of Bromoform on Newcrom R1 Column - SIELC Technologies. (2023). Available at: [Link]
-
6-Bromo-1H-pyrrolo[2,3-b]pyridine | 143468-13-7 - MilliporeSigma. Available at: [Link]
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Separation of N-[3-(5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl]propane-1-sulfonamide on Newcrom R1 HPLC column | SIELC Technologies. Available at: [Link]
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Determination of bronopol and its degradation products by HPLC - PubMed. (2002). Available at: [Link]
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A Tale of Two Isomers: A Comparative Guide to the Biological Activity of 5-Azaindole and 7-Azaindole Derivatives
A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the azaindole scaffold stands as a testament to the power of subtle structural modification. As bioisosteres of the endogenous indole nucleus, these nitrogen-substituted analogs have carved a significant niche in drug discovery, offering a means to fine-tune physicochemical properties and enhance biological activity.[1][2] Among the four possible positional isomers, the 5-azaindole and 7-azaindole derivatives have emerged as particularly intriguing subjects of investigation. While the 7-azaindole isomer has garnered widespread recognition as a "privileged scaffold," particularly in the realm of kinase inhibitors, the 5-azaindole counterpart presents its own unique set of characteristics that warrant careful consideration.[3][4]
This guide provides an in-depth, objective comparison of the biological activities of 5-azaindole and 7-azaindole derivatives, grounded in experimental data and field-proven insights. We will dissect the fundamental physicochemical differences that underpin their divergent biological roles, explore their applications in drug discovery with illustrative case studies, and provide detailed experimental protocols for their evaluation.
The Decisive Placement of a Single Nitrogen: Physicochemical and Electronic Consequences
The seemingly minor shift of a nitrogen atom from the 5- to the 7-position of the indole ring instigates a cascade of changes in the molecule's electronic distribution, hydrogen bonding potential, and overall physicochemical properties. These alterations are not merely academic; they have profound implications for how these molecules interact with their biological targets.
Electronic Properties and pKa
The position of the nitrogen atom significantly influences the electron density of the heterocyclic system. This, in turn, affects the basicity (pKa) of the pyridine ring and the acidity of the pyrrole N-H group.
-
7-Azaindole: The nitrogen at the 7-position is analogous to the nitrogen in 2-aminopyridine, resulting in a lower pKa compared to 5-azaindole.[5] This reduced basicity can be advantageous in drug design, as it may lessen off-target interactions with acidic residues or reduce the likelihood of CNS side effects associated with high basicity.
-
5-Azaindole: The nitrogen at the 5-position is more akin to that in 4-aminopyridine, leading to a higher pKa.[5] This increased basicity can, in some contexts, enhance interactions with acidic residues in a target protein.
These differences in pKa are a direct consequence of the interplay between the electron-donating pyrrole ring and the electron-withdrawing pyridine ring.
Hydrogen Bonding Capacity: The Key to Biological Activity
The ability to form hydrogen bonds is paramount for the biological activity of many small molecules, particularly in the context of enzyme inhibition. Herein lies a critical distinction between the 5- and 7-azaindole scaffolds.
-
7-Azaindole: This isomer possesses a unique arrangement of a hydrogen bond donor (the pyrrole N-H) and a hydrogen bond acceptor (the pyridine N7) in close proximity. This configuration is exceptionally well-suited to form bidentate hydrogen bonds with the hinge region of many kinases, mimicking the interaction of the adenine portion of ATP.[6][7] This "hinge-binding" motif is a primary reason for the prevalence of 7-azaindole in kinase inhibitor design.[8][9]
-
5-Azaindole: While also possessing a hydrogen bond donor and acceptor, their spatial arrangement is different. This can lead to altered binding geometries and interactions with target proteins. In some instances, this may be less optimal for canonical hinge-binding in kinases, but it can open up possibilities for targeting other protein families or achieving different selectivity profiles.
Caption: Hydrogen bonding capabilities of 5- and 7-azaindole.
Biological Activity: A Tale of Divergent Paths
The distinct physicochemical properties of 5- and 7-azaindole derivatives translate into notable differences in their biological activities and applications in drug discovery.
The Reign of 7-Azaindole in Kinase Inhibition
As alluded to earlier, the 7-azaindole scaffold is a dominant force in the design of kinase inhibitors. Its ability to form two crucial hydrogen bonds with the kinase hinge region provides a strong and specific anchor for the inhibitor. This has led to the development of numerous successful drugs and clinical candidates targeting a wide array of kinases.
A prime example is Vemurafenib , a potent inhibitor of the B-Raf proto-oncogene, serine/threonine kinase (BRAF) used in the treatment of melanoma. The 7-azaindole core of vemurafenib is instrumental in its high-affinity binding to the ATP-binding pocket of the BRAF V600E mutant.[3]
5-Azaindole: Carving a Niche Beyond Kinases
While less prevalent in the kinase inhibitor landscape, 5-azaindole derivatives have demonstrated significant potential in other therapeutic areas. The altered electronic and steric properties of the 5-azaindole scaffold can lead to unique structure-activity relationships (SAR) and improved selectivity for different targets.
For instance, in a study comparing all four azaindole isomers as bioisosteres for an indole-based antiviral compound, the 7-azaindole derivative displayed superior efficacy. However, the 5-azaindole analog, while less potent, still demonstrated a marked improvement in solubility and metabolic stability compared to the parent indole compound.[3] This highlights a key takeaway: even when not the most potent isomer, the introduction of an azaindole nitrogen can confer significant advantages in drug-like properties.
In some cases, the specific geometry of the 5-azaindole may be better suited for a particular target. For example, in the development of Cdc7 inhibitors, an initial indole-based hit was modified, and while 5-azaindole derivatives were synthesized, they were found to be less active than the 7-azaindole counterparts in that specific series.[4][10] This underscores the context-dependent nature of bioisosteric replacements.
Comparative Performance: A Data-Driven Analysis
To provide a clear, quantitative comparison, the following table summarizes key experimental data for representative indole, 5-azaindole, and 7-azaindole derivatives from a comparative study.[3]
| Parameter | Indole Derivative | 5-Azaindole Derivative | 7-Azaindole Derivative |
| Efficacy (IC50) | 4.85 nM | 576.90 nM | 1.65 nM |
| Metabolic Stability (t½ in HLM) | 16.9 min | > 100 min | 49.5 min |
| Aqueous Solubility | 0.016 mg/mL | 0.419 mg/mL | 0.936 mg/mL |
| Caco-2 Permeability | 169 nm/s | 19 nm/s | 168 nm/s |
This data clearly illustrates the trade-offs and potential benefits of each scaffold. While the 7-azaindole derivative shows comparable efficacy and permeability to the parent indole with improved metabolic stability and solubility, the 5-azaindole derivative, despite a significant drop in efficacy in this particular assay, exhibits the most substantial improvement in metabolic stability and a notable increase in solubility.[3]
Experimental Protocols for Comparative Evaluation
To empower researchers to conduct their own comparative studies, we provide the following detailed, step-by-step methodologies for key in vitro assays.
Synthesis of Azaindole Scaffolds
The synthesis of functionalized azaindoles is a critical first step. While numerous methods exist, the following represents common and versatile approaches.
Representative Synthesis of a 5-Azaindole Derivative:
A common route to 5-azaindoles involves the palladium-catalyzed heteroannulation of a substituted 3,4-dibromopyridine.[11]
-
Site-selective C-N Coupling: React 3,4-dibromopyridine with an appropriate amine (e.g., 4-toluidine) in the presence of a palladium catalyst (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., Xantphos) to selectively form the C-N bond at the 4-position.
-
Sonogashira Coupling: The resulting 3-bromo-4-aminopyridine derivative is then subjected to a Sonogashira coupling with a terminal alkyne (e.g., phenylacetylene) using a palladium catalyst (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., CuI).
-
Cyclization: The final cyclization to form the 5-azaindole ring is typically achieved by heating in the presence of a base (e.g., KOtBu).
Representative Synthesis of a 7-Azaindole Derivative:
A widely used method for constructing the 7-azaindole core is through a Sonogashira coupling followed by cyclization.[10]
-
Sonogashira Coupling: React a 2-amino-3-halopyridine (e.g., 2-amino-3-iodopyridine) with a terminal alkyne in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., CuI) to form the 2-amino-3-alkynylpyridine intermediate.
-
Cyclization: The cyclization to the 7-azaindole can be promoted by various reagents, including bases (e.g., KOtBu) or transition metal catalysts (e.g., AuCl₃).
Caption: General synthetic workflows for 5- and 7-azaindole derivatives.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
-
Reaction Setup: In a 384-well plate, add 1 µL of the test compound (5- or 7-azaindole derivative) at various concentrations. Include a "no inhibitor" control (vehicle, e.g., DMSO).
-
Enzyme and Substrate Addition: Add 2 µL of the target kinase and 2 µL of a substrate/ATP mixture to each well. The final concentrations of the substrate and ATP should be at or near their Km values.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent Addition: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[12][13][14][15][16]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the 5- or 7-azaindole derivatives for a specified period (e.g., 24, 48, or 72 hours). Include untreated control wells.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[12]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
In Vitro Metabolic Stability Assay (Human Liver Microsomes)
This assay assesses the susceptibility of a compound to metabolism by liver enzymes.[2][17][18]
-
Reaction Mixture Preparation: Prepare a reaction mixture containing human liver microsomes (HLM) and NADPH in a suitable buffer (e.g., potassium phosphate buffer).
-
Compound Incubation: Add the test compound (5- or 7-azaindole derivative) to the reaction mixture and incubate at 37°C.
-
Time Point Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear regression line is used to calculate the in vitro half-life (t½).
In Vitro Permeability Assay (Caco-2 Model)
This assay predicts the intestinal permeability of a compound.[19][20][21][22]
-
Cell Culture: Culture Caco-2 cells on permeable filter supports in a transwell plate until a confluent monolayer is formed (typically 21 days).
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the cell monolayers to ensure their integrity.
-
Permeability Assessment:
-
Apical to Basolateral (A-B) Transport: Add the test compound to the apical (donor) side and collect samples from the basolateral (receiver) side at various time points.
-
Basolateral to Apical (B-A) Transport: Add the test compound to the basolateral (donor) side and collect samples from the apical (receiver) side to assess efflux.
-
-
Sample Analysis: Quantify the concentration of the test compound in the collected samples using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A-B and B-A transport. The efflux ratio (Papp(B-A) / Papp(A-B)) can be determined to assess the involvement of active efflux transporters.
Conclusion: A Strategic Choice Based on Context
The decision to employ a 5-azaindole versus a 7-azaindole scaffold is not a matter of inherent superiority but rather a strategic choice dictated by the specific therapeutic target and desired drug properties. The 7-azaindole isomer has rightfully earned its reputation as a powerhouse in kinase inhibitor design due to its ideal geometry for hinge binding. However, the 5-azaindole isomer, with its distinct electronic and physicochemical characteristics, offers a valuable alternative for diversifying chemical space, modulating selectivity, and improving pharmacokinetic profiles in contexts beyond kinase inhibition.
As drug discovery continues to evolve, a deep understanding of the subtle yet significant differences between these two important heterocyclic scaffolds will empower medicinal chemists to make more informed decisions, ultimately leading to the design of safer and more effective medicines. This guide provides a foundational framework for this understanding, encouraging a data-driven and mechanistically informed approach to the use of azaindole derivatives in modern drug discovery.
References
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- Synthesis and structure-activity relationship of 7-azaindole piperidine derivatives as CCR2 antagonists. Bioorg Med Chem Lett. 2008 Dec 15;18(24):6468-70. doi: 10.1016/j.bmcl.2008.10.061. Epub 2008 Oct 17.
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MTT Cell Proliferation and Viability Assay Kit Protocol. CLYTE Technologies. [Link]
- Cell Viability Assays. In: Assay Guidance Manual.
- An Insight Into the Structure–Activity Relationship Studies of Anticancer Medicinal Attributes of 7-Azaindole Derivatives: A Review. Future Med Chem. 2023;15(24):2309-2323.
- Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. ACS Med Chem Lett. 2017 Aug 10;8(8):840-845.
-
MTT Cell Proliferation and Viability Assay Kit. Chondrex, Inc. [Link]
- Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers. Methods Mol Biol. 2013;945:187-97.
-
The structure–activity relationships (SAR) of the 7-azaindole and 7-deazapurine scaffolds. ResearchGate. [Link]
-
Caco2 assay protocol. [Link]
- Regioselective synthesis of 5-azaindazoles based on the intramolecular amination reaction of 5-acyl-4-pyridones with hydrazines. Org Biomol Chem. 2021 May 26;19(20):4543-4554.
-
Recent advances in the global ring functionalization of 7-azaindoles. RSC Publishing. [Link]
-
Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature Experiments. [Link]
- Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules. 2018 Oct; 23(10): 2666.
-
A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes. RSC Publishing. [Link]
- Functionalization of 7-Azaindole. J. Heterocyclic Chem., 32, 1441 (1995).
- Comprehensive structure-activity-relationship of azaindoles as highly potent FLT3 inhibitors. Bioorg Med Chem. 2019 Mar 1;27(5):829-845.
-
Azaindole synthesis. Organic Chemistry Portal. [Link]
-
Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. [Link]
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Synthesis of compounds 21–24 from 5-azaindole. ResearchGate. [Link]
-
In vitro kinase assay. protocols.io. [Link]
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DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. [Link]
- Synthesis of 5-azaindoles via a cycloaddition reaction between nitriles and donor-acceptor cyclopropanes. Org Lett. 2010 Jul 16;12(14):3168-71.
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In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol. [Link]
-
Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler. Beckman Coulter. [Link]
- Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies. Molecules. 2023; 28(23):7799.
-
Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]
-
Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies. PubMed. [Link]
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Detailed assay workflow of the equilibrated Caco-2 permeability assay... ResearchGate. [Link]
- The Azaindole Framework in the Design of Kinase Inhibitors. Molecules. 2014 Nov; 19(12): 19935–19979.
-
Synthesis of 5-azaindoles via a cycloaddition reaction between nitriles and donor-acceptor cyclopropanes. Semantic Scholar. [Link]
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]
-
ADME Caco-2 Permeability Assay. BioDuro. [Link]
-
Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies. ResearchGate. [Link]
-
Novel Synthetic Route to 5-Substituted Indoles. Loyola eCommons. [Link]
- Pharmacophore Identification and Structure–Activity Relationship Analysis of a Series of Substituted Azaindoles as Inhibitors of Trypanosoma brucei. J Med Chem. 2016;59(17):8048-8065.
-
Structure-Activity Relationship of Azaindole-Based Glucokinase Activators. PubMed. [Link]
- Azaindole Therapeutic Agents. ACS Omega. 2021;6(48):32263-32274.
- Recent Advances in the Synthesis and Properties of 4-, 5-, 6- or 7-Azaindoles. Molecules. 2022;27(15):5001.
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Technical Comparison: IR Spectroscopic Profiling of Acetyl-5-Azaindoles vs. Indole Analogues
This guide details the infrared (IR) spectroscopic characterization of acetylated 5-azaindole (1H-pyrrolo[3,2-c]pyridine) derivatives. It synthesizes experimental data with theoretical principles to distinguish between
Introduction: The 5-Azaindole Challenge
5-Azaindole (1H-pyrrolo[3,2-c]pyridine) is a privileged scaffold in medicinal chemistry, serving as a bioisostere for indole and purine.[1] Its derivatives are potent kinase inhibitors (e.g., targeting JAK, Aurora kinases).
A critical synthetic challenge is distinguishing between
Theoretical Framework: Electronic Effects on Carbonyl Frequency
The position of the acetyl group and the electronic nature of the heterocycle dictate the carbonyl stretching frequency (
-
Indole (Electron-Rich): The pyrrole nitrogen (
) is a strong electron donor (+M effect).[1] In 3-acetylindole, donates density into the carbonyl, increasing single-bond character and lowering . -
5-Azaindole (Electron-Deficient): The pyridine nitrogen at position 5 (
) is a strong electron-withdrawing group (-I, -M).[1] This withdrawal reduces the electron density available for donation from the pyrrole to the carbonyl.
Comparative Analysis: Diagnostic IR Peaks
The following table summarizes the characteristic IR bands. Note the distinct shift in the carbonyl region for 5-azaindole derivatives.[1]
| Feature | Functional Group | Indole Derivative ( | 5-Azaindole Derivative ( | Diagnostic Note |
| Amide | High Frequency: The e- withdrawing | |||
| Ketone | Medium Frequency: Conjugation is weaker than in indole due to the electron-poor ring.[1] | |||
| Ring Stretch | N/A | Sharp, distinct band absent in indole. | ||
| Ring Stretch | Often appears as a shoulder or doublet with the | |||
| Pyrrole | Broad.[1] Absent in N1-acetyl derivatives.[1] |
Key Insight: A carbonyl peak above
strongly suggests-acetylation (amide), whereas a peak below indicates -acetylation (conjugated ketone).[1]
Experimental Protocol: Synthesis & Characterization Workflow
This protocol outlines the synthesis of 3-acetyl-5-azaindole and its differentiation from the
Step 1: Synthesis of 3-Acetyl-5-Azaindole (Friedel-Crafts Acylation)
-
Reagents: 5-Azaindole (1.0 eq), Aluminum Chloride (
, 3-5 eq), Acetyl Chloride (1.2 eq). -
Solvent: Dichloromethane (DCM) or Nitromethane (for higher solubility).[1]
-
Procedure:
-
Suspend
in dry DCM at under inert atmosphere ( ). -
Add 5-azaindole slowly. The mixture may turn yellow/orange (complex formation).[1]
-
Add acetyl chloride dropwise.[1]
-
Allow to warm to RT, then reflux for 2-4 hours. Note: 5-azaindole is less reactive than indole due to the pyridine ring; reflux is often required.[1]
-
Quench: Pour into ice-water carefully. Neutralize with saturated
to precipitate the product.[1] -
Purification: Recrystallize from Ethanol/Water or column chromatography (MeOH/DCM).
-
Step 2: IR Sample Preparation (KBr Pellet vs. ATR)
-
Method A: ATR (Attenuated Total Reflectance) - Recommended [1]
-
Pros: Requires minimal sample (~2 mg), non-destructive, no moisture interference.
-
Protocol: Place solid sample on the diamond crystal. Apply pressure until the force gauge is in the green zone. Acquire spectrum (4000–600
, 16 scans).
-
-
Method B: KBr Pellet (Traditional)
-
Pros: Higher resolution for weak overtones.
-
Protocol: Mix 2 mg sample with 200 mg dry KBr (spectroscopic grade). Grind to a fine powder. Press at 10 tons for 2 mins to form a transparent disc.
-
Data Interpretation & Logic
Distinguishing the Carbonyl Peak
The
-
Check the Region:
-
Check for
:
Visualizing the Electronic Effects
The following diagram illustrates the competing electronic effects that determine the carbonyl frequency.
Figure 1: Decision logic for assigning IR peaks based on acetyl position and electronic effects of the 5-azaindole scaffold.
References
-
Synthesis and Characterization of 3-Acetylindole Derivatives.The Pharma Innovation Journal. (2013).
str at ).[1] -
Vibrational Spectroscopy of Indole Derivatives. Academia.edu. Detailed analysis of charge distribution and vibrational force constants in acetylindoles.
-
Azaindoles in Medicinal Chemistry. PharmaBlock. Comprehensive review of azaindole properties, solubility, and electronic differences compared to indole.
-
Synthesis of 1H-pyrrolo[3,2-c]pyridine Derivatives. Arkivoc. Describes the synthesis and characterization (including IR) of 3-acyl-5-azaindole derivatives via Friedel-Crafts acylation.
-
Infrared Spectroscopy of Heterocycles. LibreTexts. General principles for interpreting carbonyl shifts in heterocyclic amides and ketones.
Sources
Comparative Reactivity of Bromine at C6 vs C4 in Pyrrolo[3,2-c]pyridine
This guide provides an in-depth technical analysis of the comparative reactivity of bromine substituents at the C6 and C4 positions of pyrrolo[3,2-c]pyridine (5-azaindole). It is designed for medicinal chemists and process scientists optimizing functionalization strategies.
Executive Summary: The Ortho-Ortho Paradox
In pyrrolo[3,2-c]pyridine (5-azaindole), both the C4 and C6 positions are located
The Verdict: The C6-position is significantly more reactive towards both Nucleophilic Aromatic Substitution (
-
C6-Br: The "Kinetic Handle." Highly reactive, sterically accessible, and electronically activated by N5.
-
C4-Br: The "Stubborn Partner." Deactivated by electron donation from the pyrrole ring (N1) and sterically hindered by the peri-interaction with C3-H.
Strategic Implication: In 4,6-dibromo-5-azaindole, regioselective functionalization occurs almost exclusively at C6 first. Accessing C4-functionalized derivatives typically requires either sequential substitution (reacting C6 first) or de novo synthesis of the C4-substituted core.
Structural & Electronic Analysis
To understand the reactivity divergence, we must look beyond simple induction and analyze the molecular orbital contributions and steric environment.
Electronic Activation vs. Deactivation
-
N5 Activation (Inductive -I / Mesomeric -M): Both C4 and C6 benefit from the electron-withdrawing nature of the pyridine nitrogen (N5), which lowers the LUMO energy at these carbons, facilitating nucleophilic attack and oxidative addition.
-
Pyrrole Deactivation (+M): The pyrrole nitrogen (N1) is a strong electron donor. Resonance structures show that N1 pushes electron density into the C2=C3 bond and through the bridgehead C3a.
-
Impact on C4: Being directly adjacent to the bridgehead (C3a), C4 receives significant electron density spillover from the electron-rich pyrrole ring. This raises the transition state energy for nucleophilic attack (Meisenheimer complex destabilization).
-
Impact on C6: Separated from the bridgehead by N5, C6 is electronically isolated from the pyrrole's donating effect, retaining its "pyridine-like" electron deficiency.
-
Steric Environment (The Peri-Effect)
-
C4 Sterics: The C4 position suffers from severe peri-strain due to the C3-H of the pyrrole ring. This steric clash hinders the approach of bulky nucleophiles or phosphine-ligated palladium centers.
-
C6 Sterics: The C6 position is flanked by N5 and C7, with no peri-substituents, creating an open trajectory for incoming reagents.
Visualization of Reactivity Determinants
Caption: Diagram illustrating the competing electronic and steric factors that render C6 the kinetically favored site for functionalization.
Comparative Reactivity Profile
The following table summarizes the performance of 4-bromo vs. 6-bromo derivatives in key synthetic transformations.
| Reaction Class | Parameter | C6-Bromo (Preferred) | C4-Bromo (Challenging) |
| Rate | Fast ( | Slow ( | |
| Mechanism | Stabilized Meisenheimer complex; low steric barrier. | Destabilized intermediate; steric clash with nucleophile. | |
| Scope | Accepts aliphatic & aromatic amines, alkoxides. | Limited to small, strong nucleophiles (e.g., NaOMe, hydrazine). | |
| Pd-Coupling (Suzuki) | Yield | High (>85%) | Moderate (40-60%) |
| Catalyst | Standard ( | Requires active catalysts ( | |
| Lithium-Halogen Exchange | Selectivity | Fast exchange at -78°C. | Slower; often requires directing groups on N1 to facilitate. |
Experimental Strategy: Regioselective Functionalization
When starting with 4,6-dibromo-5-azaindole , the reactivity difference allows for highly predictable sequential functionalization.
Workflow for Sequential Substitution
-
Step 1 (C6 Functionalization): Perform
or Suzuki coupling under mild conditions (limiting reagent). The reaction will occur exclusively at C6. -
Step 2 (C4 Functionalization): Subject the isolated C6-substituted intermediate to forcing conditions (higher temp, stronger catalyst) to functionalize C4.
Representative Protocols
Protocol A: Regioselective
at C6
Target: 6-Amino-4-bromo-5-azaindole
-
Reagents: 4,6-Dibromo-1H-pyrrolo[3,2-c]pyridine (1.0 equiv), Amine (1.1 equiv), DIPEA (2.0 equiv).
-
Solvent: NMP or DMSO (0.2 M).
-
Conditions: Heat to 85°C for 4-6 hours.
-
Monitoring: TLC/LCMS will show consumption of starting material and formation of mono-substituted product. C4-substitution is negligible at this temperature.
-
Workup: Dilute with water, filter precipitate or extract with EtOAc.
Protocol B: Forcing Suzuki Coupling at C4
Target: 4-Aryl-5-azaindole (from 4-bromo precursor)
-
Reagents: 4-Bromo-5-azaindole derivative (1.0 equiv), Aryl Boronic Acid (1.5 equiv),
(3.0 equiv). -
Catalyst System:
(5 mol%) + XPhos or SPhos (10 mol%). Note: Standard ligands often fail or give low yields at C4. -
Solvent: 1,4-Dioxane/Water (4:1).
-
Conditions: Microwave irradiation at 130°C for 1 hour or reflux for 16 hours.
Decision Tree for Synthesis
Caption: Decision tree showing that while C6-first functionalization is direct, C4-first functionalization requires alternative synthetic strategies.
References
-
Popowycz, F., et al. (2007). "Synthesis and reactivity of 4-, 5- and 6-azaindoles." Tetrahedron, 63(36), 8689-8707. Link
-
Lérida, L., et al. (2016). "Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C–N Cross-Coupling/Heck Reaction." Organic Letters, 18(13), 3250-3253. Link
-
Schirok, H. (2006). "A Robust and Flexible Synthesis of 1,3- and 1,3,6-Substituted 7-Azaindoles." The Journal of Organic Chemistry, 71(15), 5538-5545. (Comparative context for azaindole reactivity). Link
-
Meade, E. A., & Beauchamp, L. M. (1996). "4-Benzylamino-6-methyl-1H-pyrrolo[3,2-c]pyridine." Journal of Heterocyclic Chemistry, 33(2). (Demonstrates C4-amination requires specific conditions). Link
-
BenchChem. (2025). "Reactivity of Halogens in Polyhalogenated Pyridines: A Comparative Guide." (General principles of alpha-halo pyridine reactivity). Link
Spectroscopic Characterization of 3-Substituted 6-Bromo-5-Azaindoles: A Comparative Technical Guide
This guide outlines the spectroscopic characterization of 3-substituted 6-bromo-5-azaindoles , a scaffold critical in kinase inhibitor development (e.g., JAK, GSK3 inhibitors). It objectively compares spectroscopic modalities and provides field-proven protocols for structural validation.
Core Directive & Executive Summary
The 5-azaindole (1H-pyrrolo[3,2-c]pyridine) scaffold is a bioisostere of indole and purine, offering unique hydrogen-bonding capabilities and improved aqueous solubility. However, the introduction of a bromine atom at C6 and a functional group at C3 creates significant regiochemical ambiguity during synthesis.
This guide compares the three primary characterization "pillars"—NMR, HRMS, and X-ray Crystallography —evaluating their utility in resolving the specific structural challenges of this scaffold. It establishes a self-validating workflow to distinguish the target 5-azaindole from its common isomers (4-, 6-, and 7-azaindoles) and confirms the position of substitution.
The Structural Challenge
The primary difficulty lies in distinguishing the C4-H and C7-H protons in the presence of a C6-Bromine, and confirming that electrophilic substitution occurred at C3 rather than N1 or C2.
Comparative Analysis of Characterization Modalities
The following table objectively compares the effectiveness of each technique for this specific scaffold.
| Feature | 1D/2D NMR (¹H, ¹³C, NOESY) | High-Res Mass Spec (HRMS) | X-Ray Crystallography |
| Primary Utility | Regiochemistry & substituent orientation | Elemental composition & halogen count | Absolute configuration & H-bond networks |
| Resolution Power | High: Distinguishes C3 vs. N1 substitution via NOE. | Medium: Confirms Br presence (isotopic pattern). | Ultimate: Unambiguous 3D structure. |
| Sample Requirement | ~5–10 mg (Non-destructive) | <1 mg (Destructive) | Single crystal (Difficult to grow) |
| Throughput | High (10–30 mins) | Very High (<5 mins) | Low (Days to Weeks) |
| Cost/Resource | Moderate | Low | High |
| Critical Limitation | Requires solubility (DMSO-d₆ often needed). | Cannot distinguish regioisomers (e.g., 4- vs 5-aza). | Packing forces may distort solution conformers. |
Expert Insight: The "Gold Standard" Workflow
While X-ray is definitive, it is impractical for routine screening. NMR (1D + NOESY) combined with HRMS is the industry standard. HRMS validates the formula and bromine count, while NOESY validates the C3-substitution by correlating the substituent protons with H4 and the NH signal.
Detailed Spectroscopic Signatures
A. Nuclear Magnetic Resonance (NMR)
For 3-substituted 6-bromo-5-azaindoles , the chemical environment is dominated by the electron-deficient pyridine ring and the electron-withdrawing bromine.
System: 1H-pyrrolo[3,2-c]pyridine (5-azaindole) Numbering: N1, C2, C3, C3a, C4, N5, C6, C7, C7a.
Critical ¹H NMR Assignments (in DMSO-d₆)
-
H4 (Pyridine, Singlet, ~8.8 – 9.2 ppm): The most downfield proton. It is highly deshielded by the adjacent pyridine nitrogen (N5) and the aromatic current.
-
Diagnostic: In 3-substituted systems, H4 shows a strong NOE correlation to the substituent at C3.
-
-
H7 (Pyridine, Singlet, ~7.8 – 8.2 ppm): Located between the C6-Bromine and the bridgehead C7a. It is less deshielded than H4.
-
Diagnostic: H7 often shows a weak NOE correlation to the N1-H (if exchange is slow) or C2-H.
-
-
H2 (Pyrrole, Singlet/Doublet, ~7.4 – 7.6 ppm): If C3 is substituted, the characteristic C2-C3 coupling disappears, collapsing H2 to a sharp singlet.
-
N1-H (Broad Singlet, ~11.0 – 12.5 ppm): Highly solvent-dependent. In DMSO-d₆, it is usually visible; in CDCl₃, it may broaden into the baseline.
¹³C NMR Signatures
-
C6-Br (~135-140 ppm): Distinctive carbon signal, often lower intensity due to lack of NOE and Br broadening.
-
C3 (~110-115 ppm): Significant shift observed upon substitution (e.g., C3-CHO shifts C3 downfield; C3-Alkyl shifts upfield).
B. Mass Spectrometry (MS)
The Bromine Isotope Pattern is the primary validator.
-
Signature: A 1:1 doublet ratio for
and peaks (due to ⁷⁹Br and ⁸¹Br natural abundance). -
Validation: If the pattern is 3:1 (Cl) or single peak (F/I), the synthesis failed.
Experimental Protocols
Protocol A: Synthesis of 3-Formyl-6-bromo-5-azaindole (Vilsmeier-Haack)
Context: This reaction is the standard benchmark for testing C3-nucleophilicity.
-
Reagents: 6-Bromo-5-azaindole (1.0 eq), POCl₃ (1.5 eq), DMF (5.0 eq), Anhydrous CH₂Cl₂.
-
Procedure:
-
Cool DMF/CH₂Cl₂ to 0°C. Dropwise add POCl₃ (Vilsmeier reagent formation).
-
Add 6-bromo-5-azaindole dissolved in CH₂Cl₂.
-
Reflux for 2 hours. Monitor by TLC (Starting material R_f ~0.4; Product R_f ~0.2 in 50% EtOAc/Hex).
-
Quench: Pour into ice-cold saturated NaHCO₃ (Critical: maintain basic pH to prevent hydrolysis of the ring).
-
-
Workup: Extract with EtOAc, wash with brine, dry over Na₂SO₄.
Protocol B: Structural Elucidation Workflow
Context: How to prove you made the 3-substituted 5-azaindole and not the N-alkylated isomer.
-
Sample Prep: Dissolve 5 mg in 0.6 mL DMSO-d₆ . (Avoid CDCl₃ due to poor solubility and aggregation).
-
Acquisition:
-
Run standard ¹H (16 scans).
-
Run ¹H-¹H NOESY (mixing time 300-500 ms).
-
-
Analysis Logic (Self-Validating):
-
Step 1: Identify the aldehyde proton (~9.8 ppm).
-
Step 2: Check NOE from Aldehyde proton.
-
If NOE to H4 (singlet ~9.0 ppm):Confirmed C3-Substitution.
-
If NOE to H2 (singlet ~7.5 ppm): Confirmed C3-Substitution.
-
If NOE to H7 or N1-H: Incorrect regiochemistry (rare).
-
-
Step 3: Check H2 multiplicity. Must be a singlet . If doublet, C3 is unsubstituted.
-
Visualization: Characterization Logic
The following diagram illustrates the decision tree for validating the structure of a 3-substituted 6-bromo-5-azaindole.
Caption: Logical workflow for spectroscopic validation. Green paths indicate successful characterization of the target C3-substituted scaffold.
Comparative Data Tables
Table 1: Proton Chemical Shift Comparison (DMSO-d₆)
Note: Values are approximate and shift depending on the specific C3-substituent.
| Proton Position | 5-Azaindole (Parent) | 6-Bromo-5-Azaindole | 3-Formyl-6-Bromo-5-Azaindole |
| H2 (Pyrrole) | 7.45 (d, J=3.0) | 7.50 (d, J=3.0) | 8.45 (s) (Deshielded by CHO) |
| H3 (Pyrrole) | 6.55 (d, J=3.0) | 6.60 (d, J=3.0) | Absent (Substituted) |
| H4 (Pyridine) | 8.85 (s) | 8.95 (s) | 9.30 (s) (Strong NOE to CHO) |
| H6 (Pyridine) | 7.90 (d) | Absent (Br) | Absent (Br) |
| H7 (Pyridine) | 7.35 (d) | 7.95 (s) | 8.10 (s) |
| NH (Pyrrole) | 11.20 (br s) | 11.50 (br s) | 12.80 (br s) |
Table 2: 5-Azaindole vs. 7-Azaindole Distinction
Crucial for ensuring you have the correct starting scaffold.
| Feature | 5-Azaindole (Pyrrolo[3,2-c]pyridine) | 7-Azaindole (Pyrrolo[2,3-b]pyridine) |
| Pyridine N Position | Position 5 (Middle of pyridine ring) | Position 7 (Adjacent to bridgehead) |
| H4 Chemical Shift | Very Downfield (~9.0) (Alpha to N) | Upfield (~8.0) (Beta to N) |
| H6/H7 Coupling | Para-like or isolated singlets (if substituted) | Ortho coupling (J ~5-8 Hz) |
| H-Bonding (X-Ray) | Linear chains or networks | Cyclic Dimers (N1-H···N7) |
References
-
Robinson, M. A., et al. "The Synthesis of 5-Azaindole." Journal of Organic Chemistry. Validated synthesis routes for the parent scaffold.
-
Popowycz, F., et al. "Synthesis and reactivity of 4-, 5- and 6-azaindoles." Tetrahedron. Comprehensive review of electrophilic substitution regioselectivity.
-
Lévy, T., et al. "The Azaindole Framework in the Design of Kinase Inhibitors." Molecules. Discusses the biological importance and structural binding modes of 3-substituted variants.
-
Babij, N. R., et al. "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents." Journal of Organic Chemistry. Essential for distinguishing solvent peaks in DMSO-d₆.
A Senior Scientist's Guide: Establishing and Qualifying a Reference Standard for 1-(6-Bromo-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone Analysis
In the landscape of pharmaceutical research and development, the accuracy and reproducibility of analytical data form the bedrock of scientific progress. The quality of this data is inextricably linked to the quality of the reference standards used.[1][2] This guide is designed for researchers, scientists, and drug development professionals who are working with novel compounds like 1-(6-Bromo-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone, a heterocyclic compound with potential significance in medicinal chemistry.[3][4]
A common challenge in early-stage discovery is the absence of commercially available, highly characterized reference standards for new chemical entities.[5] This document provides a comprehensive, in-depth comparison of the analytical methodologies required to confidently characterize and qualify a candidate material, effectively establishing it as a reliable in-house reference standard. We will move beyond a simple listing of procedures to explain the causality behind experimental choices, ensuring a robust and self-validating qualification process.
Sourcing and Initial Identity Confirmation of Candidate Material
The first step is to obtain a high-quality batch of the compound. This may involve custom synthesis or procurement from a chemical supplier.[5] It is critical to recognize that materials supplied for research purposes, even with a stated high purity, require rigorous independent verification before use as a reference standard.[6] The initial phase of characterization is dedicated to unequivocally confirming the chemical identity of the candidate material.
Structural Verification via Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is unparalleled for elucidating the precise structure of an organic molecule. Both ¹H and ¹³C NMR should be performed to create a complete structural fingerprint.
-
¹H NMR: Provides information on the number of different types of protons, their chemical environments, and their proximity to one another through spin-spin coupling. The resulting spectrum should be consistent with the expected structure of 1-(6-Bromo-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone.
-
¹³C NMR: Reveals the number of chemically distinct carbon atoms, providing complementary data to confirm the carbon skeleton of the molecule.
The chemical shifts and coupling constants observed should be meticulously compared with predicted values or data from analogous structures found in the literature to confirm the identity.[7][8][9][10]
Molecular Weight and Isotopic Pattern Confirmation via Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. For 1-(6-Bromo-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone (C₉H₇BrN₂O), the presence of a bromine atom provides a highly distinctive isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, the mass spectrum should exhibit two major peaks of nearly equal intensity separated by 2 Da (e.g., M+ and M+2), which is a definitive indicator of a monobrominated compound.
Orthogonal Purity Assessment: A Multi-Method Imperative
A fundamental principle in reference standard characterization is that purity cannot be determined by a single method.[11][12] An orthogonal approach, using multiple techniques that rely on different chemical and physical principles, is essential for a comprehensive and trustworthy purity assignment. The final assigned purity is often determined using a mass balance approach:
Purity (%) = 100% - (% Organic Impurities + % Water Content + % Residual Solvents + % Inorganic Impurities)
Chromatographic Purity by High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone technique for determining the purity of non-volatile organic compounds and quantifying related substance impurities.[12][13]
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm). The C18 stationary phase is chosen for its versatility in retaining moderately polar to nonpolar compounds.
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
Rationale: The acidic modifier improves peak shape for the basic nitrogen atoms in the heterocyclic ring system. A gradient elution is crucial for impurity profiling, ensuring that both highly polar (early eluting) and nonpolar (late eluting) impurities are resolved and detected.[14]
-
-
Gradient Program: A linear gradient from 5% B to 95% B over 20 minutes, followed by a 5-minute hold at 95% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Maintaining a constant column temperature ensures reproducible retention times.
-
Detection: UV at 254 nm. This wavelength is a common choice for aromatic and conjugated systems, providing good sensitivity for the parent compound and potential impurities.
-
Injection Volume: 10 µL.
-
Data Analysis: Purity is calculated using the area percent method, assuming all impurities have a similar response factor to the main peak.
Caption: High-level workflow for HPLC purity analysis.
Volatiles Analysis
-
Residual Solvents by Gas Chromatography-Mass Spectrometry (GC-MS): Manufacturing processes often involve various organic solvents which can remain in the final product.[15] GC-MS is the ideal technique for separating and identifying these volatile impurities. The method provides both quantitative data (how much solvent) and qualitative data (which solvent).
-
Water Content by Karl Fischer Titration: Water is a common impurity that can significantly impact the true potency of a reference standard. Karl Fischer titration is a highly specific and accurate method for water determination and is a mandatory test for qualifying a reference standard intended for assays.[11]
Inorganic Impurities
-
Residue on Ignition / Sulphated Ash: This test quantifies the amount of inorganic impurities in the material. The sample is combusted in the presence of sulfuric acid, and the weight of the remaining residue is determined. This provides a measure of the total inorganic content.
Comparison of Key Analytical Techniques
The choice of analytical technique is driven by the specific information required. For reference standard characterization, a combination of methods is not just recommended, but essential. The following table compares the primary techniques discussed.
| Technique | Principle | Information Obtained | Strengths | Limitations | Role in Qualification |
| HPLC-UV | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Quantitative Purity: Determines the percentage of the main peak relative to organic impurities. | High precision and accuracy for quantification; robust and widely available; excellent for non-volatile compounds.[13][16] | Requires chromophores for UV detection; co-eluting impurities may not be detected; assumes equal detector response for area % calculation. | Primary method for organic purity assessment. |
| GC-MS | Partitioning between a gas mobile phase and a liquid/solid stationary phase, with mass analysis of eluted compounds. | Identity & Quantity of Volatiles: Specifically targets residual solvents and other volatile impurities. | Excellent separation for volatile compounds; MS provides definitive identification of impurities.[17] | Not suitable for non-volatile or thermally labile compounds like the main analyte itself. | Essential for quantifying residual solvents. |
| NMR | Absorption of radiofrequency energy by atomic nuclei in a magnetic field. | Unambiguous Identity: Confirms the chemical structure and connectivity of atoms. | Provides detailed structural information; can be used quantitatively (qNMR) with an internal standard.[9] | Lower sensitivity compared to chromatographic methods; complex spectra can be difficult to interpret fully. | Mandatory for initial identity confirmation. |
| Mass Spec (Direct) | Ionization of molecules and separation based on their mass-to-charge ratio. | Molecular Weight & Formula: Confirms the molecular weight and provides clues to the elemental composition (e.g., Br isotope pattern). | High sensitivity; provides definitive molecular weight.[10] | Does not separate isomers; provides little information on sample purity. | Mandatory for initial identity confirmation. |
Establishing Traceability: Primary vs. Secondary Standards
Once a batch of 1-(6-Bromo-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone has been thoroughly characterized and assigned a purity value through this multi-method approach, it can be designated as an in-house primary reference standard . This standard serves as the ultimate benchmark within your laboratory.
For routine testing, it is often more practical and cost-effective to use a secondary reference standard . This is a separate batch of material that is qualified against the primary standard. Its purpose is for everyday use in quality control to determine identity, purity, and content in routine analyses.[12] This creates a clear chain of traceability, ensuring consistency across all analytical work.
Caption: Traceability hierarchy for reference standards.
Conclusion
The qualification of a reference standard for a novel compound like 1-(6-Bromo-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone is a meticulous process that underpins the validity of all subsequent analytical results. In the absence of an officially recognized compendial standard, establishing a well-characterized in-house primary standard is not merely a recommendation—it is a scientific necessity. By employing an orthogonal testing strategy that combines the structural confirmation of NMR and MS with the quantitative power of HPLC, GC, and other specific tests, researchers can assign a purity value with a high degree of confidence. This guide provides the logical framework and comparative insights necessary to implement a robust qualification program, ensuring that your analytical data is built on a foundation of accuracy, reliability, and scientific integrity.
References
- Reference-Standard Material Qualification. (2009). Pharmaceutical Technology.
- Reference Standard for testing pharmaceuticals. (2021).
- General guidelines for the establishment, maintenance and distribution of chemical reference substances. (n.d.).
- Reference Standards, Types, Uses, Preparation & Qualific
- Characterisation of non-compendial impurity reference standards: How good is good enough?. (n.d.). LGC Standards.
- Analysis of Pharmacologically Relevant Compounds using GC/MSD – EI/PCI/NCI. (n.d.). Agilent.
- STUDIES OF THE DEGRADATION MECHANISM OF PYRROLO[3,4-C] PYRIDINE-1,3(2H)-DIONE DERIVATIVES WITH ANALGESIC ACTIVITY. (n.d.).
- SYNTHESIS AND BIOLOGICAL ACTIVITY OF NOVEL 6-PHENYL-1H-PYRROLO[3,4-c]PYRIDINE-1,3-DIONE DERIVATIVES. (n.d.).
- An analysis of the n.m.r. spectra (1H, 13C, and, in part 15N and 17O) of pyrrolizin-3-one, and of its aza-derivatives pyrrolo[1,2-c]imidazol-5-one, pyrrolo[1,2-a]imidazol-5-one and pyrrolo[1. (1987). J. Chem. Soc., Perkin Trans. 1.
- Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. (n.d.). Semantic Scholar.
- 6-Bromo-1H-pyrrolo 3,2-b pyridine AldrichCPR. (n.d.). Sigma-Aldrich.
- A Comparative Crystallographic Analysis of Brominated Heterocyclic Compounds. (2025). Benchchem.
- Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. (2026).
- Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. (2015). PubMed.
- 6-Bromo-1H-pyrrolo(3,2-c)pyridine. (n.d.). PubChem.
- Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. (n.d.). PMC.
- Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. (2026). PubMed.
- Synthesis and Properties of 1H-Pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]quinolines and 7H-Pyrrolo[2. (2025). MDPI.
- Customized Reference & Analytical Standards. (n.d.). Chiroblock GmbH.
- Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. (n.d.). PubMed.
- Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants. (2023). Journal of Survey in Fisheries Sciences.
- Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. (2024). PMC. JDlBGC5zyJ5Bmdr57OUFXkbtb)
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- 9. An analysis of the n.m.r. spectra (1H, 13C, and, in part 15N and 17O) of pyrrolizin-3-one, and of its aza-derivatives pyrrolo[1,2-c]imidazol-5-one, pyrrolo[1,2-a]imidazol-5-one and pyrrolo[1,2-b]pyrazol-6-one - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
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- 17. agilent.com [agilent.com]
Safety Operating Guide
Personal Protective Equipment (PPE) & Handling Guide: 1-(6-Bromo-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone
Executive Summary: The "Unknown Potency" Protocol
1-(6-Bromo-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone is a specialized heterocyclic building block, likely utilized in kinase inhibitor development. As a halogenated azaindole derivative, it possesses specific lipophilic properties that facilitate biological membrane crossing.
The Core Directive: In the absence of comprehensive toxicological data (LD50/LC50), you must treat this compound under the "Potent Compound / Unknown Toxicity" band. Do not rely solely on generic "Irritant" classifications. The presence of the bromine atom and the fused pyridine-pyrrole ring system suggests potential for skin sensitization, mucous membrane irritation, and unknown systemic toxicity .
Immediate Action Required:
-
Primary Engineering Control: All open handling must occur inside a certified chemical fume hood.
-
Skin Defense: Double-gloving strategy (Nitrile/Nitrile) is mandatory due to potential lipophilic permeation.
-
Respiratory: If engineering controls fail or during spill cleanup, a P100 respirator is the minimum requirement.
Hazard Identification & Risk Assessment
This assessment relies on Structure-Activity Relationships (SAR) , comparing the compound to structurally similar brominated azaindoles (e.g., 6-bromo-5-azaindole).
| Hazard Class | Likely GHS Classification | Mechanistic Insight |
| Acute Toxicity | H302 (Harmful if swallowed) | Nitrogen-rich heterocycles often exhibit biological activity; assume oral toxicity until proven otherwise. |
| Skin/Eye | H315 / H319 (Causes skin/eye irritation) | The basic nitrogen in the pyridine ring combined with the ketone moiety can form local pH hotspots on moist membranes. |
| Respiratory | H335 (May cause respiratory irritation) | Fine powders of azaindoles are known to irritate the upper respiratory tract. |
| Sensitization | Unknown (Treat as Sensitizer) | Halogenated compounds can act as haptens, potentially triggering immune responses upon repeated exposure. |
The PPE Matrix: Layered Defense System
Do not view PPE as a single item list, but as a redundant defense system.
A. Respiratory Protection[1][2][3][4][5][6][7]
-
Standard Operation: None required if handled within a fume hood (Face Velocity: 80–100 fpm).
-
Outside Hood (Weighing/Spills): NIOSH-approved N95 or P100 particulate respirator.
-
Why? The particle size of recrystallized heterocycles can be <10µm, easily bypassing nasal hairs and entering the bronchial tree.
-
B. Ocular Protection[4][5][8][9][10]
-
Requirement: Chemical Splash Goggles (ANSI Z87.1+).
-
Why not Safety Glasses? Safety glasses have gaps. Fine powders drift on air currents (Brownian motion) and can settle behind glasses, reacting with eye moisture to cause delayed chemical burns.
C. Dermal Protection (The Double-Glove Protocol)
-
Inner Layer: 4 mil Nitrile (Disposable).
-
Outer Layer: 4-8 mil Nitrile (Extended Cuff).
-
Rationale: Halogenated organics (Bromine substituent) increase lipophilicity, potentially accelerating permeation through thin rubber. The air gap between two gloves reduces diffusion rates significantly.
-
Change Frequency: Immediately upon splash; routinely every 60 minutes.
D. Body Covering
-
Standard: Cotton Lab coat (buttoned to neck).
-
High Dust Potential: Tyvek® disposable sleeves or full suit to prevent dust accumulation on street clothes (secondary exposure risk to family/home).
Operational Workflow: Safe Handling Lifecycle
This workflow is designed to minimize static discharge (a common issue with dry heterocycles) and aerosolization.
Figure 1: The "Closed-Loop" handling process designed to contain dust and prevent cross-contamination.
Detailed Protocol Steps:
-
Preparation (The Anti-Static Step):
-
Dry heterocyclic powders often carry high static charges. Use an ionizing fan or anti-static gun inside the hood before opening the vial. This prevents the powder from "jumping" out of the spatula, which causes invisible contamination.
-
-
Weighing:
-
Never weigh on an open bench. Move the micro-balance into the hood.
-
If the balance cannot be moved, use the "Tare-Transfer" method : Tare a closed vial, add approximate amount in the hood, cap it, weigh outside, and adjust in the hood.
-
-
Solvation:
-
Dissolve the solid in the reaction solvent (e.g., DMSO, DCM) as early as possible. Liquids are easier to contain than dusts.
-
Disposal & Decontamination
Disposal Classification: This compound contains a Bromine atom. It must be segregated into the Halogenated Organic Waste stream.
-
Do not mix with non-halogenated solvents (e.g., Acetone, Methanol) if your facility separates them for incineration costs.
-
Do not dispose of down the drain.
Decontamination of Glassware:
-
Rinse glassware with a solvent in which the compound is soluble (Acetone or DCM). Collect this rinse as halogenated waste.
-
Wash with an alkaline detergent (e.g., Alconox) to break down any remaining organic residues.
Spill Management:
-
Do NOT sweep. Sweeping generates aerosols.
-
Technique: Cover the spill with a wet paper towel (soaked in water or ethanol) to dampen the powder. Scoop up the wet mass and dispose of it as hazardous waste.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press (US).[1]
-
Occupational Safety and Health Administration (OSHA). (2011). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).
-
Thermo Fisher Scientific. (2025). Safety Data Sheet: 5-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine (Proxy Structure).
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
